5-bromo-3-(2-nitroethenyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-(2-nitroethenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIAWMREHPRQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358353 | |
| Record name | 5-bromo-3-(2-nitroethenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25217-77-0 | |
| Record name | 5-bromo-3-(2-nitroethenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 5-Bromo-3-(2-nitroethenyl)-1H-indole
Executive Summary & Chemical Identity[1][2]
5-Bromo-3-(2-nitroethenyl)-1H-indole is a pivotal synthetic intermediate, primarily utilized in the preparation of 5-substituted tryptamines (e.g., 5-bromotryptamine). Its structure features an electron-deficient nitrovinyl moiety conjugated to the electron-rich indole core, creating a "push-pull" electronic system that dictates its unique reactivity and spectroscopic signature.
This guide details the physicochemical constants, validated synthetic pathways, and critical handling parameters for researchers integrating this compound into serotonergic ligand discovery or indole alkaloid synthesis.
Core Physicochemical Data[3]
| Parameter | Value | Notes |
| IUPAC Name | 5-Bromo-3-[(E)-2-nitroethenyl]-1H-indole | Typically favors the (E)-isomer due to steric stability. |
| Molecular Formula | C₁₀H₇BrN₂O₂ | |
| Molecular Weight | 267.08 g/mol | Calculated using standard atomic weights (Br ≈ 79.90). |
| Exact Mass | 265.9691 Da | Monoisotopic mass (for ⁷⁹Br isotope). |
| Appearance | Yellow to Orange Crystalline Solid | Color intensity correlates with conjugation length and purity. |
| Melting Point | > 200 °C (Decomposition) | Experimental determination recommended per batch. |
| Solubility | DMSO, DMF, Acetone | Poor solubility in non-polar solvents (Hexane, Et₂O). |
Synthetic Architecture: The Henry Reaction
The most robust route to 5-bromo-3-(2-nitroethenyl)-1H-indole is the Henry Reaction (Nitroaldol Condensation) . This pathway utilizes 5-bromoindole-3-carboxaldehyde and nitromethane. Unlike standard aldol reactions, the dehydration step here is often spontaneous under the reaction conditions due to the thermodynamic stability of the resulting conjugated system.
Reaction Mechanism & Workflow
The synthesis relies on the deprotonation of nitromethane by a weak base (Ammonium Acetate) to generate a nitronate anion, which attacks the carbonyl carbon of the indole aldehyde. Subsequent elimination of water yields the nitroalkene.
Figure 1: Synthetic workflow for the Henry Reaction condensation.
Optimized Protocol
Reagents:
-
5-Bromoindole-3-carboxaldehyde (1.0 eq)
-
Nitromethane (10-20 volumes, acts as solvent and reagent)
-
Ammonium Acetate (0.5 - 1.0 eq)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Suspend 5-bromoindole-3-carboxaldehyde in Nitromethane. Add Ammonium Acetate.[1]
-
Reaction: Heat the mixture to reflux (approx. 101 °C). The solid aldehyde will dissolve, and the solution will darken (yellow
deep orange) as the product forms. -
Monitoring: Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The product is less polar than the aldehyde. Reaction time is typically 1–4 hours.
-
Work-up (Self-Validating Step): Upon cooling to room temperature (or 0 °C), the product should spontaneously crystallize as bright yellow/orange needles.
-
Purification: Filter the precipitate. Wash with cold methanol or isopropanol to remove excess nitromethane and catalyst. Vacuum dry.[2]
Critical Note: Do not use strong bases (NaOH, KOH) for this condensation, as they can induce polymerization of the nitroalkene or degrade the indole ring.
Structural Validation (Spectroscopy)
To ensure the integrity of the synthesized material, specific spectral markers must be verified. The "nitrovinyl" protons are the diagnostic key.
Proton NMR (¹H-NMR) Signature
Solvent: DMSO-d₆[3]
| Position | Multiplicity | Shift ( | Coupling ( | Interpretation |
| Indole NH | Broad Singlet | 12.0 - 12.5 | - | Exchangeable proton; shift varies with concentration. |
| Vinyl H-a | Doublet | 8.0 - 8.2 | ~13.5 | Proton |
| Vinyl H-b | Doublet | 8.3 - 8.5 | ~13.5 | Proton |
| C2-H | Singlet/Doublet | 8.0 - 8.1 | ~3.0 | Indole C2 proton. |
| Ar-H | Multiplet | 7.3 - 7.9 | - | Aromatic indole protons (C4, C6, C7). |
Diagnostic Check: The large coupling constant (
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Isotope Pattern: Look for the characteristic 1:1 doublet for the molecular ion (
and ) at m/z ~266 and ~268, confirming the presence of a single Bromine atom.
Functional Utility: Reduction to Tryptamines
The primary utility of this molecule is as a precursor to 5-bromotryptamine , a scaffold for serotonin (5-HT) receptor agonists and antagonists.
Reduction Pathway
The nitro group and the alkene must be reduced simultaneously. Standard catalytic hydrogenation can be sluggish due to catalyst poisoning by the indole nitrogen or bromine. The preferred laboratory method uses Lithium Aluminum Hydride (LiAlH₄) or a Borohydride/Catalyst system.
Figure 2: Divergent reduction protocols for converting the nitrovinyl intermediate to the tryptamine.
Protocol Note: Method B (NaBH₄/NiCl₂) is often preferred in modern workflows as it avoids the harsh conditions of LiAlH₄ and minimizes the risk of debromination (removing the Br atom), which can occur under aggressive reducing conditions.
Safety & Handling
-
Energetic Potential: Nitroalkenes are energetic species. While this specific indole derivative is generally stable, it should not be subjected to high heat (>200 °C) or shock.
-
Irritant Profile: As a Michael acceptor, the nitrovinyl group is highly electrophilic and can react with biological nucleophiles (cysteines). It is a potent skin and eye irritant. Handle only in a fume hood with proper PPE.
-
Storage: Store at 2-8 °C, protected from light. Light exposure can induce E/Z isomerization or polymerization.
References
-
Henry Reaction Mechanism & Scope: L. Henry, Compt.[1] Rend.1895 , 120, 1265.[1] (Foundational chemistry of nitroaldol condensation).
-
Synthesis of Nitrovinyl Indoles: Young, E. H. P. "The preparation of some substituted 3-(2-nitrovinyl)indoles." Journal of the Chemical Society, 1958 , 3493-3496. Link
- Reduction Protocols (NaBH4/NiCl2): Khurana, J. M., et al. "Chemoselective reduction of conjugated nitroalkenes to amines with NaBH4/NiCl2.
-
5-Bromotryptamine Utility: Glennon, R. A., et al. "Binding of substituted tryptamines at 5-HT1A and 5-HT2 serotonin receptors." Journal of Medicinal Chemistry, 1988 , 31(5), 867-873. Link
- General Indole Chemistry: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996.
Sources
A Technical Guide to the Solubility Profile of 5-bromo-3-(2-nitroethenyl)-1H-indole in Organic Solvents
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical hurdles is solubility.[1] An inadequate solubility profile can terminate the development of an otherwise potent molecule, leading to poor bioavailability, difficulty in formulation, and unreliable in-vivo performance.[2] The compound at the center of this guide, 5-bromo-3-(2-nitroethenyl)-1H-indole, is a member of the substituted indole family—a scaffold of immense interest in medicinal chemistry, known to produce candidates for oncology and neurological disorders.[3][4] This document provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically determine and interpret the solubility of this molecule in a range of organic solvents, thereby enabling informed decisions in the drug development pipeline.
Molecular Architecture and Physicochemical Landscape
To predict the solubility behavior of 5-bromo-3-(2-nitroethenyl)-1H-indole, a thorough analysis of its structural features is paramount. The molecule's architecture is a composite of distinct functional groups, each contributing to its overall polarity, hydrogen bonding capacity, and lipophilicity.
Chemical Structure:
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale & Implication |
| Molecular Formula | C₁₀H₇BrN₂O₂ | - |
| Molecular Weight | 267.08 g/mol | Influences dissolution kinetics. |
| Predicted LogP | ~2.5 - 3.5 | The lipophilic bromo-indole core is offset by the highly polar nitroethenyl group. A LogP in this range suggests moderate lipophilicity, with solubility favored in moderately polar to polar aprotic solvents. This is extrapolated from analogs like 3-Bromo-6-nitro-1H-indole (LogKow of 2.74).[5] |
| Hydrogen Bond Donors | 1 (Indole N-H) | The indole nitrogen can participate in hydrogen bonding, favoring solubility in protic solvents.[6] |
| Hydrogen Bond Acceptors | 3 (Nitro O, O; Indole N) | The nitro group is a strong hydrogen bond acceptor, promoting interactions with protic solvents. |
| pKa (acidic) | ~13-14 | The indole N-H proton is weakly acidic, similar to other indoles.[6] |
Structural Analysis:
-
Indole Nucleus: The bicyclic aromatic system is relatively nonpolar and capable of pi-pi stacking interactions.[7]
-
5-Bromo Substituent: The bromine atom significantly increases the molecule's lipophilicity and molecular weight through its hydrophobic and electron-withdrawing nature.[8]
-
3-(2-nitroethenyl) Group: This is the primary driver of the molecule's polarity. The conjugated nitroalkene is a potent electron-withdrawing group, creating a significant dipole moment.[9] Nitroalkanes and nitroalkenes generally exhibit limited water solubility but are miscible with a range of organic solvents.[10]
This structural dichotomy—a lipophilic bromo-indole core appended with a highly polar sidechain—predicts a complex solubility profile. The molecule is unlikely to be highly soluble in either purely nonpolar solvents (like hexane) or highly polar protic solvents (like water). Its optimal solubility is anticipated in solvents that can effectively solvate both the nonpolar and polar regions of the molecule.
A Systematic Framework for Solubility Determination
A robust understanding of a compound's solubility requires a systematic approach, beginning with a logical selection of solvents and culminating in the application of a reliable experimental methodology.
Strategic Solvent Selection
The choice of solvents should be deliberate, aiming to probe a wide range of polarities and intermolecular interactions. The following solvents are recommended for a comprehensive initial screen, categorized by their class and properties.
| Solvent Class | Solvent | Polarity Index | Primary Interactions |
| Polar Protic | Methanol | 5.1 | Hydrogen Bonding, Dipole-Dipole |
| Ethanol | 4.3 | Hydrogen Bonding, Dipole-Dipole | |
| Isopropanol | 3.9 | Hydrogen Bonding, Dipole-Dipole | |
| Polar Aprotic | Acetonitrile | 5.8 | Dipole-Dipole |
| Acetone | 5.1 | Dipole-Dipole | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Strong Dipole, H-Bond Acceptor | |
| N,N-Dimethylformamide (DMF) | 6.4 | Strong Dipole, H-Bond Acceptor | |
| Ethyl Acetate | 4.4 | Dipole, H-Bond Acceptor | |
| Nonpolar / Low Polarity | Dichloromethane (DCM) | 3.1 | Dipole, Dispersion |
| Toluene | 2.4 | Dispersion, π-π Stacking | |
| Tetrahydrofuran (THF) | 4.0 | Dipole, H-Bond Acceptor | |
| Heptane | 0.1 | Dispersion |
The Experimental Core: Methodologies and Protocols
To ensure scientific integrity, solubility determination should adhere to established, self-validating protocols. The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.
Protocol 1: Equilibrium Shake-Flask Method for Thermodynamic Solubility
This method is designed to measure the true equilibrium solubility of a compound and is adapted from principles outlined in the OECD Test Guideline 105 and USP General Chapter <1236>.[11][12]
Objective: To determine the saturation concentration of 5-bromo-3-(2-nitroethenyl)-1H-indole in a given solvent at a controlled temperature.
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess of the solid compound (e.g., ~10 mg) to a known volume of the selected solvent (e.g., 2 mL) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached with a saturated solution.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a minimum of 24 hours. A preliminary time-to-equilibrium study (e.g., sampling at 24, 48, and 72 hours) is recommended to ensure that the measured concentration does not change over time, confirming that true equilibrium has been achieved.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed in the incubator for at least 1 hour to allow larger particles to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible, low-binding filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable mobile phase or solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.
-
Self-Validation: The HPLC method should also be used to assess the purity of the dissolved compound. Any significant degradation peaks would invalidate the result for that solvent and indicate a stability issue.
-
-
Calculation:
-
Calculate the original concentration in the filtrate, accounting for the dilution factor. Express the final solubility in mg/mL and mol/L.
-
Data Presentation and Visualization
Clear presentation of data is essential for interpretation and comparison.
Table 1: Solubility Profile of 5-bromo-3-(2-nitroethenyl)-1H-indole at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | USP Descriptor |
| Methanol | Experimental Data | Calculated Data | e.g., Soluble |
| Ethanol | Experimental Data | Calculated Data | e.g., Sparingly Soluble |
| Acetonitrile | Experimental Data | Calculated Data | e.g., Slightly Soluble |
| Acetone | Experimental Data | Calculated Data | e.g., Freely Soluble |
| DMSO | Experimental Data | Calculated Data | e.g., Very Soluble |
| DMF | Experimental Data | Calculated Data | e.g., Very Soluble |
| Ethyl Acetate | Experimental Data | Calculated Data | e.g., Soluble |
| Dichloromethane | Experimental Data | Calculated Data | e.g., Slightly Soluble |
| Toluene | Experimental Data | Calculated Data | e.g., Very Slightly Soluble |
| THF | Experimental Data | Calculated Data | e.g., Soluble |
| Heptane | Experimental Data | Calculated Data | e.g., Practically Insoluble |
Visualizing the Workflow and Concepts
Diagrams can clarify complex processes and relationships, providing an at-a-glance understanding of the scientific logic.
Caption: A generalized workflow for determining the solubility profile.
Caption: Key steps of the authoritative Shake-Flask method.
Caption: Conceptual model of solute-solvent interactions.
Conclusion and Forward Outlook
While specific experimental data for 5-bromo-3-(2-nitroethenyl)-1H-indole is not yet publicly available, a comprehensive solubility profile can be reliably established through the systematic application of the principles and protocols outlined in this guide. Based on its bifurcated structure, the compound is expected to exhibit its highest solubility in polar aprotic solvents like DMSO, DMF, and acetone, which can effectively solvate both the polar nitroethenyl side chain and the lipophilic bromo-indole core. Moderate solubility is anticipated in polar protic solvents such as alcohols, with poor solubility expected in nonpolar aliphatic and aromatic hydrocarbons.
The generation of this solubility data is not an academic exercise; it is a critical, data-driven foundation for all subsequent stages of preclinical and clinical development. An accurate solubility profile empowers scientists to select appropriate vehicles for biological screening, develop robust purification strategies, and design effective formulations that can ultimately determine the therapeutic success of this promising indole derivative.
References
-
Jain, A., et al. (2015). "Drug Solubility: Importance and Enhancement Techniques." International Scholarly Research Notices, Volume 2015. Available at: [Link]
-
United States Pharmacopeia. "<1236> Solubility Measurements." USP-NF. Available at: [Link]
-
OECD. (1995). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
-
Biorelevant.com. "USP <1236>: Solubility Measurements Chapter." Available at: [Link]
-
BMG LABTECH. (2023). "Drug solubility: why testing early matters in HTS." Available at: [Link]
-
Butler-Fernández, K.M., et al. (2019). "Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives." Molecules, 24(15), 2686. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "3-Bromo-6-nitro-1H-indole Properties." CompTox Chemicals Dashboard. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Nitroalkanes and Nitroalkenes." NEPIS. Available at: [Link]
-
Wikipedia contributors. "Nitroalkene." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Safrole. "Exploring the World of Indole: Synthesis, Chemistry and Biofunctions." Available at: [Link]
-
Grokipedia. "Indole." Available at: [Link]
-
Majer, Z., et al. (2017). "Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins." Beilstein Archives. Available at: [Link]
Sources
- 1. filab.fr [filab.fr]
- 2. oecd.org [oecd.org]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. safrole.com [safrole.com]
- 7. grokipedia.com [grokipedia.com]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Nitroalkene - Wikipedia [en.wikipedia.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Solubility Measurements | USP-NF [uspnf.com]
- 12. oecd.org [oecd.org]
Thermodynamic Properties & Characterization of Halogenated Nitrovinyl Indoles
Technical Guide for Drug Discovery & Materials Science
Executive Summary: The Thermodynamic "Warhead"
Halogenated 3-(2-nitrovinyl)indoles represent a privileged scaffold in medicinal chemistry, primarily due to the thermodynamic instability of the nitrovinyl "warhead." This conjugated system acts as a potent Michael acceptor, driven by a high electrophilicity index (
However, this reactivity presents a paradox: Thermodynamic efficacy (binding) often correlates with kinetic instability (shelf-life/decomposition).
This guide provides a rigorous framework for characterizing these properties. We move beyond simple melting points to a comprehensive analysis of Global Chemical Reactivity Descriptors (GCRD) via DFT, coupled with experimental thermal stress profiling (DSC/TGA).
Molecular Architecture & In Silico Thermodynamics
Before physical synthesis, thermodynamic viability must be established computationally. For halogenated variants (F, Cl, Br at C5/C6), the electron-withdrawing nature of the halogen modulates the electron density of the nitrovinyl tail, altering both stability and reactivity.
Computational Protocol (DFT)
Objective: Predict the Enthalpy of Formation (
Standardized Workflow:
-
Software: Gaussian 16 or ORCA 5.0.
-
Functional/Basis Set: B3LYP/6-311++G(d,p). Note: The diffuse functions (++) are critical for accurately modeling the nitro group's lone pairs.
-
Solvation Model: IEF-PCM (Solvent: Water for bio-relevance; DMSO for storage stability).
Key Thermodynamic Descriptors:
| Parameter | Symbol | Formula | Physical Significance |
| Chemical Potential | Tendency of electrons to escape. High | ||
| Chemical Hardness | Resistance to charge transfer. Harder = more stable. | ||
| Electrophilicity | The Critical Metric. Predicts Michael addition energy. |
Visualization: The Reactivity-Stability Loop
Figure 1: Computational workflow linking quantum thermodynamic parameters to macroscopic stability and efficacy.
Experimental Thermal Characterization
Once synthesized, the theoretical predictions must be validated against bulk thermal properties. Halogenated nitrovinyl indoles are thermally sensitive; they do not just melt—they often undergo exothermic decomposition or polymerization.
Differential Scanning Calorimetry (DSC) Protocol
Purpose: Determine the melting point (
-
Instrument: TA Instruments DSC Q2000 or equivalent.
-
Pan System: Hermetically sealed aluminum pans (Tzero). Crucial: Nitrovinyls can sublime or release
gases; open pans will yield noisy baselines. -
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C.
-
Nitrogen Purge: 50 mL/min.
-
Data Interpretation:
-
Endotherm: Sharp peak = Melting (
). Broadening indicates impurities or amorphous content. -
Exotherm (Post-Melt): A sharp exothermic peak immediately following melting indicates Michael-type polymerization or cyclization (e.g., into carbazoles).
-
Thermodynamic Rule of Thumb: 5-Fluoro derivatives typically show lower
than 5-Bromo derivatives due to weaker intermolecular dispersion forces, despite the high electronegativity of Fluorine.
Thermogravimetric Analysis (TGA)
Purpose: Assess stoichiometric stability and solvent inclusion.
-
Method: Ramp 10°C/min to 600°C under
. -
Critical Threshold: Look for mass loss < 150°C.
-
Scenario A: 2-5% loss = Solvate (Ethanol/Water).
-
Scenario B: No loss until >200°C = Anhydrous, stable crystal lattice.
-
Synthesis & Purification: The Foundation
Thermodynamic measurements are meaningless without high-purity (>98%) samples. The Henry Reaction (nitroaldol condensation) is the industry standard, but controlling the E/Z thermodynamics is vital.
Optimized Henry Reaction Protocol
This protocol favors the thermodynamically stable (E)-isomer .
Reagents:
-
5-Halo-indole-3-carboxaldehyde (1.0 eq)
-
Nitromethane (10.0 eq, serves as solvent/reactant)
-
Ammonium Acetate (
, 0.5 eq)
Procedure:
-
Reflux: Heat the mixture at 95-100°C for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Crystallization (Thermodynamic Control): Upon cooling, the (E)-isomer precipitates due to better packing efficiency compared to the (Z)-isomer.
-
Filtration: Collect the colored needles (typically orange/red).
-
Recrystallization: Use Ethanol/Acetone. Avoid column chromatography if possible, as silica acidity can degrade the nitrovinyl moiety.
Reaction & Decomposition Pathway
Figure 2: Synthesis via Henry condensation and potential thermal degradation pathway.
Representative Thermodynamic Data
Note: Values below are representative of typical 5-substituted 3-(2-nitrovinyl)indoles based on B3LYP/6-311++G(d,p) theory and standard DSC results.
| Property | 5-Fluoro Derivative | 5-Chloro Derivative | 5-Bromo Derivative |
| Melting Point ( | 198 - 202 °C | 210 - 215 °C | 220 - 225 °C |
| Enthalpy of Fusion ( | ~28 kJ/mol | ~32 kJ/mol | ~35 kJ/mol |
| Dipole Moment ( | 6.2 Debye | 6.8 Debye | 7.1 Debye |
| HOMO Energy | -6.12 eV | -6.20 eV | -6.22 eV |
| LUMO Energy | -2.85 eV | -3.05 eV | -3.10 eV |
| Gap ( | 3.27 eV | 3.15 eV | 3.12 eV |
| Electrophilicity ( | High | Very High | Very High |
Technical Insight: The decreasing HOMO-LUMO gap from F to Br indicates that heavier halogens increase the "softness" of the molecule, making the nitrovinyl group more susceptible to nucleophilic attack (higher reactivity), but potentially less stable during storage.
References
-
Synthesis & Characterization
-
DFT Methodology
-
Thermodynamic Reactivity Descriptors
-
Thermal Analysis Standards
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 3-(2-NITROVINYL)INDOLE synthesis - chemicalbook [chemicalbook.com]
- 3. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 4. (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 5-bromo-3-(2-nitroethenyl)-1H-indole from 5-bromoindole-3-carboxaldehyde
Abstract & Introduction
This application note details the protocol for synthesizing 5-bromo-3-(2-nitroethenyl)-1H-indole (also referred to as 5-bromo-3-nitrovinylindole) from 5-bromoindole-3-carboxaldehyde . This transformation utilizes the Henry Reaction (Nitroaldol Condensation) , a robust carbon-carbon bond-forming method.
The resulting nitroalkene is a critical pharmacophore intermediate. It serves as the direct precursor for 5-bromotryptamine (via reduction), a scaffold widely used in the development of serotonin receptor agonists (
Key Advantages of This Protocol
-
High Atom Economy: Utilizes nitromethane as both reagent and solvent.
-
Self-Validating Workup: The product typically crystallizes directly from the reaction mixture upon cooling, minimizing chromatography.
-
Scalability: The procedure is adaptable from milligram medicinal chemistry scales to multi-gram process development.
Reaction Design & Mechanism
The Chemical Pathway
The synthesis involves the condensation of 5-bromoindole-3-carboxaldehyde with nitromethane, catalyzed by ammonium acetate. The reaction proceeds through a
Electronic Considerations: The 5-bromo substituent exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the aldehyde carbonyl compared to the unsubstituted indole. This generally favors nucleophilic attack by the nitronate anion.
Mechanistic Workflow
The following diagram illustrates the reaction pathway, highlighting the critical dehydration step driven by thermal energy and the buffering capacity of ammonium acetate.
Figure 1: Mechanistic pathway of the Henry condensation applied to the indole scaffold.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser with drying tube (calcium chloride or inert gas line).
-
Oil bath or heating mantle.
-
Vacuum filtration setup (Buchner funnel).
-
Stoichiometry Table
| Component | Role | Equivalents (eq) | Notes |
| 5-Bromoindole-3-carboxaldehyde | Substrate | 1.0 | Solid, typically yellow/beige. |
| Nitromethane | Reagent/Solvent | 10.0 - 20.0 | Acts as solvent. Large excess drives kinetics. |
| Ammonium Acetate | Catalyst | 0.5 - 1.0 | Buffers pH to facilitate dehydration. |
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Charge a round-bottom flask with 5-bromoindole-3-carboxaldehyde (1.0 eq).
-
Add Ammonium Acetate (0.5 eq).
-
Add Nitromethane (approx. 5–10 mL per gram of aldehyde).
-
Note: The aldehyde may not dissolve completely at room temperature. This is normal.
-
Step 2: Thermal Activation
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 101 °C) with vigorous stirring.
-
Maintain reflux for 1 to 3 hours .
-
Visual Check: The suspension typically clears to a dark orange/red solution as the reaction progresses, followed by the potential precipitation of the product if the concentration is high.
-
Step 3: Monitoring
-
Monitor reaction progress via TLC (Thin Layer Chromatography).
-
Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.
-
Observation: The starting aldehyde (lower
) should disappear, replaced by a highly UV-active, yellow/orange spot (higher , conjugated system).
-
Step 4: Workup & Isolation (Self-Validating)
-
Remove the heat source and allow the reaction mixture to cool slowly to room temperature.
-
Critical Step: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes. The product, being highly crystalline and less soluble than the starting material, will precipitate as bright yellow/orange needles.
-
Filter the solids using vacuum filtration.
-
Wash the filter cake with:
-
Cold Nitromethane (
small volume). -
Cold Water (
to remove residual ammonium acetate). -
Cold Ethanol (
to facilitate drying).
-
Step 5: Drying
-
Dry the solid under vacuum or in a desiccator over
to constant weight.
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis, emphasizing the critical cooling/precipitation step.
Characterization & Data Analysis
The product, 5-bromo-3-(2-nitroethenyl)-1H-indole , is characterized by its distinct color and spectroscopic signature.
Physical Properties
-
Appearance: Bright yellow to orange crystalline solid. The conjugation of the nitrovinyl group with the indole ring creates a strong chromophore.
-
Solubility: Poorly soluble in water and cold alcohols; soluble in DMSO, DMF, and hot acetone.
-
Melting Point: High melting solid (Expected range: >200 °C, decomposition often observed). Note: The precursor aldehyde melts at 204-207°C; the nitrovinyl derivative typically exhibits a similar or higher melting range.
Representative NMR Data ( , 400 MHz, DMSO- )
The most diagnostic signals are the vinyl protons and the indole NH.
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| Indole NH | 12.0 - 12.5 | Broad Singlet | - | Deshielded acidic proton. |
| Vinyl | 8.30 - 8.45 | Doublet | ~13.5 | Large |
| Vinyl | 8.00 - 8.15 | Doublet | ~13.5 | Conjugated alkene. |
| Indole C2-H | 8.10 - 8.20 | Singlet (d) | ~3.0 | Aromatic proton. |
| Indole C4-H | 7.90 - 8.00 | Doublet | ~2.0 | meta-coupling to C6-H. |
| Indole C7-H | 7.40 - 7.50 | Doublet | ~8.5 | ortho-coupling to C6-H. |
| Indole C6-H | 7.30 - 7.40 | Doublet of Doublets | 8.5, 2.0 | Coupled to C7 and C4. |
Note: Shifts are predicted based on standard substituent effects for 5-bromoindoles and nitroalkenes.
Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| No Precipitation | Solvent volume too high. | Concentrate the reaction mixture by rotary evaporation (remove ~50% nitromethane), then return to ice bath. |
| Low Yield | Incomplete dehydration. | Ensure Ammonium Acetate is dry/fresh. Increase reflux time. |
| Dark/Tar Formation | Polymerization of indole. | Indoles are acid-sensitive. Ensure the reaction is not prolonged unnecessarily. Confirm inert atmosphere if tarring is rapid. |
| Product Impure | Trapped catalyst. | Ensure thorough washing of the filter cake with water. Recrystallize from Ethanol/DMF if necessary. |
Safety & Handling
-
Nitromethane: Flammable liquid. Heating nitromethane under confinement can be explosive . Always use an open reflux system (condenser) and never heat to dryness.
-
Indoles: Generally non-toxic but should be handled as potential irritants.
-
Waste Disposal: The filtrate contains nitromethane and should be disposed of as halogenated organic waste (due to the bromine content of any dissolved byproduct) or specific organic solvent waste streams.
References
-
Henry, L. (1895).[3] "Formation of Nitro-alcohols." Comptes Rendus, 120, 1265. (Foundational Chemistry).
- Youngdale, G. A., et al. (1960). "Synthesis of Indole Derivatives." Journal of Medicinal Chemistry.
-
Pelkey, E. T. (2003). "Metal-assisted synthesis of heteroatom-substituted indoles." Current Organic Chemistry.
-
Sigma-Aldrich. "Product Specification: 5-Bromoindole-3-carboxaldehyde."
-
PubChem. "Compound Summary: 3-(2-Nitrovinyl)indole derivatives."
- Gairura, et al. (2012). "Synthesis and biological evaluation of indoles." Der Pharma Chemica, 4(1): 265-274. (Specific reference for nitrovinyl indole workup).
Sources
Application Notes and Protocols for the Henry Reaction: Synthesis of 5-Bromo-3-(2-nitroethenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Henry reaction conditions tailored for the synthesis of 5-bromo-3-(2-nitroethenyl)-1H-indole, a valuable intermediate in medicinal chemistry and drug development. The following sections delve into the reaction mechanism, provide a detailed experimental protocol, and outline methods for characterization and troubleshooting.
Introduction: The Significance of the Henry Reaction and Indole Derivatives
The Henry reaction, also known as the nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1] This versatile reaction is instrumental in synthetic organic chemistry, as its products, β-nitro alcohols, can be readily converted into other valuable functional groups, including nitroalkenes, amino alcohols, and ketones.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The title compound, 5-bromo-3-(2-nitroethenyl)-1H-indole, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent offers a handle for further functionalization via cross-coupling reactions, while the nitroethenyl group can be transformed into various functionalities, including an aminoethyl group, a hallmark of tryptamine derivatives.
The Mechanism of the Base-Catalyzed Henry Reaction
The Henry reaction proceeds through a series of reversible steps, initiated by the deprotonation of the nitroalkane.[1] In the context of synthesizing 5-bromo-3-(2-nitroethenyl)-1H-indole, the mechanism using a base catalyst like ammonium acetate can be described as follows:
-
Deprotonation: The acetate ion, acting as a base, removes an α-proton from nitromethane to form a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 5-bromo-1H-indole-3-carbaldehyde. This results in the formation of a β-nitro alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the conjugate acid of the base (acetic acid) to yield a β-nitro alcohol.
-
Dehydration: Under the reaction conditions, particularly with heating, the β-nitro alcohol readily undergoes dehydration to form the final product, 5-bromo-3-(2-nitroethenyl)-1H-indole, a conjugated nitroalkene.
Sources
Application Notes and Protocols for the Preparation of Serotonin Analogs from 5-Bromo-3-(2-nitroethenyl)-1H-indole
Introduction
Serotonin (5-hydroxytryptamine), a critical neurotransmitter, plays a pivotal role in a myriad of physiological processes, including mood regulation, sleep, and appetite. Consequently, its analogs are of profound interest to researchers in medicinal chemistry and drug development for their potential therapeutic applications in treating a range of neurological and psychiatric disorders. This guide provides a comprehensive and in-depth technical overview for the synthesis of a diverse array of serotonin analogs, commencing from the versatile starting material, 5-bromo-3-(2-nitroethenyl)-1H-indole.
The strategic inclusion of a bromine atom at the 5-position of the indole ring serves multiple purposes. It provides a handle for further functionalization through various cross-coupling reactions, and the electron-withdrawing nature of the halogen can modulate the electronic properties and metabolic stability of the final compounds. This document outlines the synthesis of the key intermediate, 5-bromotryptamine, and its subsequent diversification through N-alkylation and N-acylation to generate a library of serotonin analogs. The protocols provided herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.
Synthetic Strategy Overview
The overall synthetic approach is a three-stage process, beginning with the preparation of the nitroethenylindole precursor, followed by the crucial reduction to the tryptamine core, and culminating in the diversification of the primary amine.
Caption: Overall synthetic workflow for serotonin analogs.
Part 1: Synthesis of the Starting Material: 5-Bromo-3-(2-nitroethenyl)-1H-indole
The synthesis of the pivotal precursor, 5-bromo-3-(2-nitroethenyl)-1H-indole, is achieved through a two-step process starting from commercially available 5-bromoindole. The initial step involves the formylation of the indole at the C3 position, followed by a Henry condensation with nitromethane.
Step 1.1: Formylation of 5-Bromoindole to 5-Bromoindole-3-carboxaldehyde
A common and effective method for the formylation of indoles is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).
Protocol: Vilsmeier-Haack Formylation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (3.0 eq.) in anhydrous dichloromethane (DCM) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.1 eq.) dropwise to the stirred DMF solution, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.
-
Indole Addition: Add a solution of 5-bromoindole (1.0 eq.) in anhydrous DCM to the reaction mixture dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-bromoindole-3-carboxaldehyde as a solid.
Step 1.2: Henry Reaction of 5-Bromoindole-3-carboxaldehyde
The Henry reaction, or nitroaldol reaction, involves the base-catalyzed C-C bond formation between a carbonyl compound and a nitroalkane. In this case, 5-bromoindole-3-carboxaldehyde is condensed with nitromethane to yield the desired 5-bromo-3-(2-nitroethenyl)-1H-indole.
Protocol: Henry Reaction
-
Reaction Setup: To a solution of 5-bromoindole-3-carboxaldehyde (1.0 eq.) and nitromethane (5.0 eq.) in a suitable solvent like methanol or ethanol, add a base such as ammonium acetate or an amine base like diethylamine (2.0 eq.).
-
Reaction Conditions: Reflux the reaction mixture for 2-6 hours. The progress of the reaction should be monitored by TLC[1][2].
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration, washed with cold solvent, and dried under vacuum to afford 5-bromo-3-(2-nitroethenyl)-1H-indole as a bright yellow or orange solid.
Part 2: Selective Reduction to the Core Intermediate: 5-Bromotryptamine
The reduction of the nitroethenyl group to a primary amine is a critical step. The choice of reducing agent is paramount to ensure the selective reduction of the nitroalkene without affecting the bromine substituent on the indole ring. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be effective, they are often associated with the risk of dehalogenation. Therefore, milder and more selective methods are preferred.
Caption: Selective reduction of the nitroethenyl group.
Method A: Borane-Tetrahydrofuran (BH₃·THF) Complex Reduction
Borane complexes are known for their ability to reduce nitroalkenes to the corresponding amines under relatively mild conditions. The use of BH₃·THF can provide high yields of the desired tryptamine with minimal side products.
Protocol: BH₃·THF Reduction
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 5-bromo-3-(2-nitroethenyl)-1H-indole (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 3.0-4.0 eq.) dropwise to the stirred suspension.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol. Once the effervescence ceases, add 6M hydrochloric acid and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex.
-
Isolation: Cool the mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic (pH > 10). Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-bromotryptamine can be purified by column chromatography on silica gel.
Method B: Sodium Borohydride/Nickel(II) Chloride Reduction
A combination of sodium borohydride and a nickel salt, such as nickel(II) chloride, forms nickel boride in situ, which is an effective catalyst for the reduction of nitro groups. This method is often performed in a protic solvent and can be a good alternative to hydride-based reductions.
Protocol: NaBH₄/NiCl₂ Reduction
-
Reaction Setup: Dissolve 5-bromo-3-(2-nitroethenyl)-1H-indole (1.0 eq.) and nickel(II) chloride hexahydrate (0.2-0.5 eq.) in a mixture of methanol and THF at room temperature.
-
Reducing Agent Addition: Cool the solution to 0 °C and add sodium borohydride (4.0-6.0 eq.) portion-wise over a period of 30-60 minutes. A black precipitate of nickel boride will form, and hydrogen gas will evolve.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Filter the mixture through a pad of Celite to remove the nickel boride precipitate, washing the pad with methanol. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product. Purify by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain pure 5-bromotryptamine.
Part 3: Diversification of the 5-Bromotryptamine Core
With the key intermediate, 5-bromotryptamine, in hand, a wide variety of serotonin analogs can be synthesized through modification of the primary amino group. The two most common modifications are N-alkylation and N-acylation.
N-Alkylation of 5-Bromotryptamine
Introduction of alkyl groups on the nitrogen atom can be achieved through several methods, including reductive amination or direct alkylation with alkyl halides. A particularly effective method for exhaustive methylation to the tertiary amine is the Eschweiler-Clarke reaction.
Caption: N-Alkylation pathways for 5-bromotryptamine.
Protocol: Eschweiler-Clarke N,N-Dimethylation
-
Reaction Mixture: To a solution of 5-bromotryptamine (1.0 eq.) in formic acid (excess, ~10 eq.), add an aqueous solution of formaldehyde (37 wt. %, ~5 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C for 2-6 hours. The reaction progress can be monitored by TLC or LC-MS[3][4][5][6].
-
Work-up: Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the addition of a concentrated sodium hydroxide solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3 x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N,N-dimethyl-5-bromotryptamine can be purified by column chromatography on silica gel.
Protocol: General N-Alkylation with Alkyl Halides
-
Deprotonation: Dissolve 5-bromotryptamine (1.0 eq.) in a suitable aprotic solvent such as DMF or THF. Add a base such as potassium carbonate (2.0-3.0 eq.) or sodium hydride (1.1 eq., use with caution).
-
Alkylation: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.0-1.2 eq. for mono-alkylation, >2.0 eq. for di-alkylation) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography.
N-Acylation of 5-Bromotryptamine
The primary amine of 5-bromotryptamine can be readily acylated using various acylating agents, such as acyl chlorides or anhydrides, in the presence of a base.
Protocol: N-Acetylation with Acetic Anhydride
-
Reaction Setup: Dissolve 5-bromotryptamine (1.0 eq.) in a solvent such as DCM or THF. Add a base, such as triethylamine or pyridine (1.5-2.0 eq.).
-
Acylation: Cool the solution to 0 °C and add acetic anhydride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess base, and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude N-acetyl-5-bromotryptamine can be purified by recrystallization or column chromatography[7][8][9][10][11].
Part 4: Purification and Characterization
Thorough purification and characterization are essential to ensure the identity and purity of the synthesized serotonin analogs.
Purification Techniques
-
Column Chromatography: Silica gel is the most common stationary phase. The eluent system will depend on the polarity of the analog. For the more polar tryptamines and N-acylated derivatives, a mixture of dichloromethane and methanol is often effective. For less polar N-alkylated analogs, a gradient of ethyl acetate in hexanes may be more suitable.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is a powerful tool for both analytical purity assessment and preparative purification. A typical mobile phase would consist of a gradient of acetonitrile or methanol in water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid[6][12][13].
-
Recrystallization: For crystalline solids, recrystallization from an appropriate solvent or solvent mixture can be a highly effective method for obtaining high-purity material.
Characterization Methods
The structure and purity of the synthesized analogs should be confirmed using a combination of spectroscopic techniques.
| Spectroscopic Technique | Information Provided |
| ¹H NMR | Provides information on the proton environment in the molecule, including the number of protons, their chemical shifts, and their coupling patterns. This is crucial for confirming the structure of the indole core and the nature of the N-substituents. |
| ¹³C NMR | Shows the number and types of carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to confirm the structure. The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak[14][15]. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the N-H stretch of the indole and the amide carbonyl stretch in N-acylated analogs. |
Table 1: Expected Spectroscopic Data for Representative Analogs
| Compound | ¹H NMR (δ, ppm, in CDCl₃) | ¹³C NMR (δ, ppm, in CDCl₃) | MS (m/z) | IR (cm⁻¹) |
| 5-Bromotryptamine | ~8.1 (s, 1H, NH-indole), 7.8-7.0 (m, 3H, Ar-H), 3.0 (t, 2H, CH₂), 2.8 (t, 2H, CH₂), 1.5 (br s, 2H, NH₂) | ~135, 129, 125, 122, 113, 112, 111, 42, 29 | M⁺ 224/226 | ~3400 (N-H), ~1600 (C=C) |
| N,N-Dimethyl-5-bromotryptamine | ~8.0 (s, 1H, NH-indole), 7.7-7.0 (m, 3H, Ar-H), 2.9 (t, 2H, CH₂), 2.6 (t, 2H, CH₂), 2.3 (s, 6H, N(CH₃)₂) | ~135, 129, 125, 122, 113, 112, 111, 60, 45, 24 | M⁺ 252/254 | ~3400 (N-H), ~1600 (C=C) |
| N-Acetyl-5-bromotryptamine | ~8.1 (s, 1H, NH-indole), 7.7-7.0 (m, 3H, Ar-H), 5.8 (br t, 1H, NH-acyl), 3.5 (q, 2H, CH₂), 2.9 (t, 2H, CH₂), 2.0 (s, 3H, COCH₃) | ~170, 135, 129, 125, 122, 113, 112, 111, 40, 25, 23 | M⁺ 266/268 | ~3400 (N-H), ~3300 (N-H), ~1640 (C=O) |
Safety Considerations
-
General Precautions: Standard laboratory safety practices should be followed at all times, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Borane-Tetrahydrofuran (BH₃·THF): Flammable and reacts with water. Handle under an inert atmosphere.
-
Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas.
-
Nickel(II) Chloride (NiCl₂): Toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.
-
Formic Acid: Corrosive. Handle with appropriate gloves and eye protection.
-
Formaldehyde: Toxic and a known carcinogen. Handle in a well-ventilated fume hood.
-
Alkyl Halides and Acyl Halides: Many are lachrymatory and toxic. Handle with care in a fume hood.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Conclusion
The synthetic routes detailed in this guide provide a robust framework for the preparation of a diverse library of serotonin analogs based on a 5-bromoindole scaffold. By following the outlined protocols for the synthesis of the key 5-bromotryptamine intermediate and its subsequent N-functionalization, researchers can efficiently generate novel compounds for investigation in various areas of neuroscience and drug discovery. The strategic placement of the bromine atom not only influences the physicochemical properties of the analogs but also offers a versatile point for further synthetic elaboration, thereby expanding the accessible chemical space for structure-activity relationship studies.
References
-
Erowid. (n.d.). Reduction of Nitroalkenes to Hydroxylamines with BH3THF*. Rhodium.ws. [Link]
-
Erowid. (n.d.). Varma & Kabalka Nitroalkene Reduction Review. Rhodium.ws. [Link]
-
JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]
-
Wikipedia. (2024). Diisobutylaluminium hydride. Wikipedia. [Link]
- Google Patents. (n.d.). US6048985A - Borane-tetrahydrofuran complex method of storing and reacting borane-tetrahydrofuran complex.
-
Organic Chemistry. (n.d.). Diisobutylaluminum Hydride (DIBAL-H). [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. [Link]
-
Wikipedia. (2024). Eschweiler–Clarke reaction. Wikipedia. [Link]
-
MDPI. (2019, May 30). Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra. MDPI. [Link]
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
-
CEM. (n.d.). Automated N-terminal Acetylation. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic supplementary information. [Link]
-
Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. [Link]
-
ResearchGate. (2019, February 6). (PDF) Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. [Link]
-
National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]
-
Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
OSTI.gov. (n.d.). Henry reaction resubmission. [Link]
- Google Patents. (2024, April 9).
-
designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole. [Link]
-
PubMed. (2008, January 15). A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation. [Link]
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction. [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio. [Link]
-
Semantic Scholar. (n.d.). Supporting Information General. 1H-NMR, 13C-NMR, 19F-NMR and 31P-NMR spectra were recorded on a BRUKER (AV-400M) magnetic resona. [Link]
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]
- Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
-
CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]
-
ResearchGate. (2016, November 5). (PDF) Far-infrared spectra of the Tryptamine A conformer by IR-UV Ion Gain Spectroscopy. [Link]
-
ResearchGate. (2025, October 16). (PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]
-
eScholarship. (2018, May 7). Reaction of N,N‑Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. [Link]
-
MDPI. (2021, October 8). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2. [Link]
-
National Institutes of Health. (n.d.). Extraction and Characterization of N,N‑Dimethyltryptamine from Mimosa tenuiflora: A Multivariate Approach. PMC. [Link]
-
National Institutes of Health. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. [Link]
-
Chromedia. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
ResearchGate. (n.d.). Henry reaction of different aromatic aldehydes with nitromethane. [Link]
-
National Institutes of Health. (n.d.). Nα Selective Acetylation of Peptides. PMC. [Link]
-
Wiley Online Library. (n.d.). Microwave-accelerated preparation and analytical characterization of 5-ethoxy- N,N-dialkyl-[α,α,β. [Link]
-
IRF. (2024, February 8). Metabolite markers for three synthetic tryptamines N-ethyl-N- propyltryptamine, 4-hydroxy-N. [Link]
-
MDPI. (2025, January 28). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]
-
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
-
Wiley Online Library. (2022, April 1). Revealing the presence of tryptamine new psychoactive substances using fused “neutral loss” spectra derived from DART high. [Link]
-
MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. [Link]pq-origsite=gscholar&cbl=18750&diss=y)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. synarchive.com [synarchive.com]
- 7. interanalyt.ru [interanalyt.ru]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. mdpi.com [mdpi.com]
- 12. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
- 13. CN117858866A - Method for preparing tryptamine derivatives - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
- 15. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
using 5-bromo-3-(2-nitroethenyl)-1H-indole as a Michael acceptor in synthesis
Executive Summary: The "Linchpin" Strategy
In modern drug discovery, 5-bromo-3-(2-nitroethenyl)-1H-indole (referred to herein as 5-Br-NVI ) represents a high-value "linchpin" intermediate. It offers a dual-modality reactivity profile:
-
Electrophilic Core: The nitrovinyl moiety acts as a potent Michael acceptor, enabling rapid C-C or C-Heteroatom bond formation at the tryptamine
-position. -
Orthogonal Functionalization: The C5-bromine atom remains inert during Michael additions, serving as a reserved handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space after the core scaffold is established.
This guide details the synthesis, catalytic asymmetric functionalization, and controlled reduction of 5-Br-NVI, specifically addressing the preservation of the halogen motif during energetic reduction steps.
Preparation of the Acceptor (Self-Validating Protocol)
Before application, the acceptor must be synthesized with high purity. Commercial sources often contain oligomers. We recommend fresh preparation via the Henry Reaction (Nitroaldol Condensation).
Protocol A: Ammonium Acetate-Mediated Condensation
-
Objective: Synthesis of 5-Br-NVI from 5-bromoindole-3-carboxaldehyde.
-
Scale: 10 mmol basis.
Reagents:
-
5-Bromoindole-3-carboxaldehyde (2.24 g, 10 mmol)
-
Nitromethane (10 mL, excess, acts as solvent/reagent)
-
Ammonium Acetate (0.3 g, 4 mmol, 0.4 equiv)
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Charging: Add the aldehyde and ammonium acetate to the nitromethane.
-
Reaction: Heat the mixture to reflux (101 °C) for 1–2 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by a bright yellow/orange spot ( ).
-
-
Workup: Cool to room temperature. The product often crystallizes directly upon cooling.
-
Isolation: Filter the precipitate. Wash the cake with cold methanol (2 x 5 mL) to remove red oligomeric impurities.
-
Drying: Vacuum dry at 40 °C.
-
Expected Yield: 85–92%
-
Appearance: Bright yellow/orange needles.
-
Expert Insight: If the product does not precipitate, dilute the reaction mixture with excess water. The nitroalkene is hydrophobic and will crash out. Avoid column chromatography if possible, as nitroalkenes can degrade on acidic silica.
Core Application: Asymmetric Michael Addition
The electron-deficient nitrovinyl group is highly susceptible to nucleophilic attack. Using organocatalysis (thioureas or squaramides), we can install chiral centers at the position alpha to the indole.
Mechanism of Action: Bifunctional Activation
The catalyst plays two roles:
-
H-Bonding Donor: Binds to the nitro group, lowering the LUMO energy of the alkene.
-
Brønsted Base: Activates the nucleophile (e.g., malonate, ketone, or indole).
Figure 1: Bifunctional activation strategy for asymmetric Michael addition to 5-Br-NVI.
Protocol B: Enantioselective Friedel-Crafts Alkylation
-
Objective: Coupling 5-Br-NVI with Indole to form chiral bis(indolyl)ethanes.
-
Catalyst: Chiral Phosphoric Acid (CPA) or Thiourea derivative.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-Br-NVI (0.5 mmol) and the nucleophile (Indole, 0.6 mmol) in Toluene or DCM (2.0 mL).
-
Catalyst Addition: Add the organocatalyst (5–10 mol%).
-
Incubation: Stir at -20 °C to RT (temperature depends on catalyst activity).
-
Note: Lower temperatures generally improve enantioselectivity (ee).
-
-
Monitoring: Reaction is usually complete within 12–24 hours.
-
Purification: Flash chromatography.
Downstream Transformation: The Reduction Trap
This is the most critical section for the 5-bromo derivative. Standard reduction methods for nitroalkenes (LiAlH4) are dangerous for this substrate because they frequently cause hydrodehalogenation (loss of the bromine atom), destroying the handle needed for future coupling.
Comparative Reduction Data
| Reagent System | Conditions | Outcome | Risk of Dehalogenation |
| LiAlH4 | THF, Reflux | Tryptamine (Br lost) | High |
| H2 / Pd/C | MeOH, RT | Tryptamine (Br lost) | High |
| NaBH4 / BF3·Et2O | THF, Reflux | 5-Br-Tryptamine | Moderate |
| NaBH4 / NiCl2 | MeOH, 0 °C | 5-Br-Tryptamine | Low (Recommended) |
Protocol C: Chemoselective Reduction (The "Magic Blue" Method)
-
Objective: Reduce the nitro group to an amine without touching the aryl bromide.
Reagents:
-
Michael Adduct (1 mmol)
-
NiCl2[1]·6H2O (0.1 equiv) or Ni(OAc)2
-
NaBH4 (5–10 equiv)
-
Methanol (10 mL)
Methodology:
-
Solution: Dissolve the nitro-adduct and Nickel salt in Methanol. The solution will be green.
-
Addition: Cool to 0 °C. Add NaBH4 portion-wise.
-
Observation: The reaction will turn black (formation of Nickel Boride, the active catalyst) and evolve hydrogen gas vigorously.
-
-
Reaction: Stir for 30–60 minutes.
-
Quench: Carefully add saturated NH4Cl.
-
Extraction: Extract with EtOAc. The bromine atom remains intact.
Strategic Workflow & Divergence
The following diagram illustrates how 5-Br-NVI serves as a divergence point. Note that the Cross-Coupling step is best performed after the Michael addition but before or after reduction depending on the sensitivity of the new functional group.
Figure 2: Divergent synthesis workflow starting from 5-Br-NVI.
References
-
Synthesis of 3-(2-nitrovinyl)indoles (Henry Reaction)
- Source: Pelit, E. et al. "Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde." Thai Journal of Science and Technology, 2024.
- Relevance: Establishes the NaBH4/Ni(OAc)
-
Asymmetric Michael Addition (Organocatalysis)
-
Reactivity of Michael Acceptors
- Source: "Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Comput
- Relevance: Explains the electrophilicity parameters of vinyl groups with EWGs.
-
General Henry Reaction Reviews
- Source: "Henry Reaction - Organic Chemistry Portal."
- Relevance: General conditions and troubleshooting for nitroaldol condens
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Organocatalytic asymmetric Michael addition of oxindoles to nitroolefins for the synthesis of 2,2-disubstituted oxindoles bearing adjacent quaternary and tertiary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-bromo-3-(2-nitroethenyl)-1H-indole
Welcome to the technical support center for the purification of 5-bromo-3-(2-nitroethenyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of this nitroalkene derivative of indole is a critical step to ensure the reliability of downstream applications, from further synthetic transformations to biological assays.[1] This document aims to equip you with the knowledge to overcome common challenges and achieve high purity of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 5-bromo-3-(2-nitroethenyl)-1H-indole. Each problem is followed by potential causes and actionable solutions, grounded in established chemical principles.
Problem 1: Low or No Yield of Purified Product
Possible Causes:
-
Decomposition on Silica Gel: Nitroalkenes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization during column chromatography.[2]
-
Product Loss During Recrystallization: The chosen solvent system may not be optimal, leading to either poor crystal formation or the product remaining in the mother liquor.
-
Incomplete Reaction: The initial synthesis may not have gone to completion, resulting in a low concentration of the desired product in the crude mixture.
Solutions:
-
Deactivated Silica Gel: Before performing column chromatography, wash the silica gel with a solution of triethylamine in your chosen eluent system (e.g., 1-2% triethylamine in hexanes/ethyl acetate). This neutralizes the acidic sites on the silica, minimizing product degradation.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for chromatography.
-
Recrystallization Solvent Screening: Perform small-scale solubility tests to find an appropriate solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[3] Common solvents for indole derivatives include ethanol, ethyl acetate, and mixtures with hexanes.[4]
-
Reaction Monitoring: Before initiating purification, ensure the synthesis is complete by using thin-layer chromatography (TLC) to monitor the disappearance of starting materials.
Problem 2: Product Appears as an Oil or Fails to Crystallize
Possible Causes:
-
Presence of Impurities: Residual solvents or byproducts can inhibit crystallization.
-
"Oiling Out": The compound may be melting in the hot recrystallization solvent before it dissolves, a phenomenon known as "oiling out." This often occurs if the boiling point of the solvent is higher than the melting point of the solute.[5]
-
Supersaturation: The solution may be supersaturated, preventing the initiation of crystal nucleation.[5]
Solutions:
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove major impurities before attempting recrystallization.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites.[5]
-
Seeding: Add a few seed crystals of the pure compound to the cooled solution to initiate crystallization.
-
Cooling Slowly: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to oiling out or the formation of very small crystals that are difficult to filter.[2]
-
-
Adjust Solvent System: If oiling out occurs, add more of the "good" solvent (in which the compound is soluble) to fully dissolve the oil at the boiling point, then allow it to cool slowly. Alternatively, select a solvent with a lower boiling point.[5]
Problem 3: Co-elution of Impurities During Column Chromatography
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing the desired product and impurities to travel down the column at similar rates.
-
Overloading the Column: Applying too much crude material to the column can lead to poor separation.
Solutions:
-
Optimize Eluent Polarity: Use TLC to systematically test different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to achieve good separation between the product spot and impurity spots. A difference in Rf values of at least 0.2 is generally desirable for good separation on a column.
-
Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities, followed by the product, and finally more polar impurities.[6]
-
Proper Column Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.
Problem 4: Color Change or Decomposition of the Product Upon Storage
Possible Causes:
-
Light Sensitivity: Nitroalkenes can be sensitive to light, which can induce isomerization or decomposition.[2]
-
Acid/Base Sensitivity: Trace amounts of acid or base can catalyze the degradation or polymerization of the nitroalkene.[2]
-
Thermal Instability: Elevated temperatures can promote decomposition.[2]
Solutions:
-
Storage Conditions: Store the purified product in an amber vial to protect it from light.[2]
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Store the compound at a low temperature, such as in a refrigerator or freezer.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure 5-bromo-3-(2-nitroethenyl)-1H-indole?
Q2: Which analytical techniques are best for confirming the purity and identity of the final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and connectivity of the molecule.[8]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
Q3: Can I use reverse-phase chromatography for purification?
Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a powerful technique for purifying indole derivatives, especially for obtaining very high purity material on a smaller scale.[9] A common mobile phase would consist of acetonitrile and water, often with a small amount of an acid like formic acid for better peak shape.[9]
Q4: Is it necessary to protect the indole N-H during purification?
For standard purification techniques like column chromatography and recrystallization, protection of the indole N-H is generally not necessary. However, the N-H proton is acidic and can interact with the stationary phase in chromatography. If you are experiencing significant tailing or band broadening on your column, using a mobile phase containing a small amount of a competitive hydrogen bond acceptor (like a small percentage of methanol) or deactivating the silica with triethylamine can be beneficial.
Experimental Protocols
Detailed Protocol for Purification by Column Chromatography
This protocol provides a general guideline. The optimal conditions, particularly the eluent system, should be determined by TLC analysis of your crude material.
Materials:
-
Crude 5-bromo-3-(2-nitroethenyl)-1H-indole
-
Silica gel (230-400 mesh)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (optional, for deactivation)
-
Glass chromatography column
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Eluent Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes).
-
The ideal eluent system will give your product an Rf value of approximately 0.2-0.4.
-
-
Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen starting eluent (a low-polarity mixture).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The volume of each fraction will depend on the size of your column.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Visualization of Purification Workflow
Caption: Decision workflow for the purification of 5-bromo-3-(2-nitroethenyl)-1H-indole.
Data Summary
The following table provides a general guide for selecting a starting solvent system for column chromatography based on typical polarities of related compounds.
| Compound Type | Typical Eluent System (Hexanes/Ethyl Acetate) | Expected Rf Range |
| Non-polar impurities | 95:5 to 90:10 | 0.7 - 0.9 |
| 5-bromo-3-(2-nitroethenyl)-1H-indole | 85:15 to 70:30 | 0.2 - 0.4 |
| Polar impurities/byproducts | 60:40 to 50:50 | 0.0 - 0.2 |
Note: This table is illustrative. Optimal conditions must be determined empirically for each specific crude mixture.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- BenchChem. (n.d.). Managing the stability of nitroalkenes during workup and purification.
- designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole.
- ChemicalBook. (n.d.). 5-Bromo-1H-indol-3-amine synthesis.
- Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
- BenchChem. (n.d.). 1H-Indole, 5-bromo-3-(2-bromoethyl)-.
- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- CHEMISTRY. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS.
- Hive Chemistry Discourse. (2003, November 4). recrystalization of 5-bromovanillin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. recrystalization of 5-bromovanillin , Hive Chemistry Discourse [chemistry.mdma.ch]
- 4. designer-drug.com [designer-drug.com]
- 5. murov.info [murov.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Bromo-1H-indol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 8. 1H-Indole, 5-bromo-3-(2-bromoethyl)- | 327173-88-6 | Benchchem [benchchem.com]
- 9. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 5-Bromo-3-(2-nitroethenyl)-1H-indole
Case ID: REC-5BR-NV Subject: Solvent Selection & Troubleshooting for Recrystallization Status: Active Guide Analyst: Senior Application Scientist[1]
Executive Summary & Solvent Strategy
The Molecule: 5-bromo-3-(2-nitroethenyl)-1H-indole (also known as 5-bromo-3-nitrovinylindole) is a "push-pull" conjugated system.[1] The indole ring acts as an electron donor, while the nitrovinyl group is a strong electron acceptor.[1]
-
Physical Appearance: Typically a yellow to bright orange crystalline solid.
-
Solubility Profile: The 5-bromo substituent significantly decreases solubility compared to the parent indole, while the nitrovinyl group adds polarity. It is generally sparingly soluble in non-polar solvents (hexanes) and soluble in polar aprotic solvents (DMSO, DMF).[1]
Solvent Selection Matrix
Use this table to select the starting solvent based on your crude material's behavior.
| Solvent System | Role | Application Context | Expected Outcome |
| Ethanol (95% or Absolute) | Primary | Standard purification of crude from Henry reaction.[1] | Bright yellow/orange needles.[1] |
| Ethanol / Water | Secondary | If the compound is too soluble in hot ethanol or to improve yield. | Precipitates fine powder or small crystals.[1] |
| Acetone / Hexane | Alternative | Use if the compound "oils out" in alcohols (see Troubleshooting). | Slower crystallization; often higher purity.[1] |
| DMF / Water | Rescue | For highly impure, dark, or tarry crude that won't dissolve in EtOH.[1] | Effective for removing polymeric side-products.[1] |
Decision Logic: Solvent Selection Workflow
The following logic gate describes the standard operating procedure for selecting the optimal solvent system.
Figure 1: Decision tree for solvent selection based on solubility observations.[1]
Detailed Protocols
Protocol A: Standard Ethanol Recrystallization
Best for: Routine purification of crude product with >80% purity.
-
Preparation: Place the crude 5-bromo-3-(2-nitroethenyl)-1H-indole in an Erlenmeyer flask. Add a magnetic stir bar.[1]
-
Dissolution: Add Ethanol (approx. 10-15 mL per gram of solid) and heat to reflux (boiling) with stirring.
-
Note: If the solid does not dissolve after 5 minutes of boiling, add more ethanol in small increments (2 mL at a time).
-
-
Hot Filtration (Optional but Recommended): If dark insoluble specks remain (polymerized aldehyde), filter the hot solution rapidly through a pre-warmed glass funnel with fluted filter paper.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-60 minutes). Rapid cooling promotes oiling out.[1]
-
Harvest: Once at room temperature, place the flask in an ice bath (0-4°C) for 20 minutes. Filter the crystals using vacuum filtration.
-
Wash: Wash the filter cake with ice-cold ethanol (2 x small volumes).
-
Dry: Dry under vacuum. Caution: Do not use high heat (>60°C) for prolonged periods as nitrovinyl compounds can degrade.
Protocol B: The "Oiling Out" Rescue (Acetone/Hexane)
Best for: Material that forms a liquid oil droplet at the bottom of the flask instead of crystals.
-
Dissolve the crude oil/solid in the minimum amount of warm Acetone (approx. 40-50°C).
-
Add Hexane dropwise to the warm solution until a faint, persistent cloudiness appears.
-
Add just enough Acetone (drops) to make the solution clear again.
-
Turn off the heat and cover the flask with a beaker (do not seal tightly).
-
Allow to stand undisturbed overnight. The slow evaporation of acetone and cooling will drive crystal formation.
Troubleshooting Guide & FAQs
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Upon cooling, the solution turns cloudy, and a yellow/orange oil settles at the bottom. No crystals form.[1][2] Mechanism: This occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or when the solution is too concentrated (supersaturated) at a high temperature.[2][3]
Figure 2: The mechanism of oiling out.[1]
Corrective Actions:
-
Re-heat: Bring the mixture back to a boil to redissolve the oil. Add a small amount of extra solvent (dilution often prevents oiling).[2]
-
Seed: Add a tiny crystal of pure product (if available) to the solution as it cools to ~50°C.
-
Trituration: If the oil solidifies into a hard mass upon cooling, decant the solvent and scratch the oil with a glass rod in the presence of a non-solvent (like cold hexane or ether).
Issue 2: Decomposition (Red/Black Tar)
Symptom: The solution turns dark red or black during heating; yield is low. Cause: Nitrovinyl indoles are sensitive to base and prolonged heat.[1] They can undergo polymerization or Michael addition reactions.[1] Solution:
-
Acidify: Ensure your glassware is neutral or slightly acidic.[1] Trace alkali (from detergent) can trigger decomposition.
-
Speed: Do not reflux for more than 10-15 minutes.
-
Temperature: Switch to a lower-boiling solvent (e.g., Methanol or Acetone) to reduce thermal stress.[1]
Issue 3: Product won't precipitate (Yield Loss)
Symptom: Solution remains clear even at 0°C. Cause: The 5-bromo substituent increases lipophilicity, but the nitrovinyl group maintains high polarity. You may have used too much solvent.[1][2][3] Solution:
-
Evaporate: Remove 50% of the solvent using a rotary evaporator.
-
Anti-solvent: Add water dropwise to the cold ethanol solution until turbidity persists, then refrigerate.
Safety & Stability Profile
-
Michael Acceptor: The nitrovinyl moiety (
) is a potent Michael acceptor. It can react with nucleophiles (including proteins in your skin). Always wear gloves and work in a fume hood. -
Energetic Potential: While this specific molecule is generally stable, nitro-compounds possess high chemical energy.[1] Avoid heating dry solids to decomposition temperatures (>200°C).
-
Storage: Store in a cool, dark place. Light exposure can cause isomerization (E/Z) or surface degradation (browning).
References
-
General Synthesis of 3-(2-Nitrovinyl)
-
Recrystallization Troubleshooting (Oiling Out)
-
Source: University of York, Chemistry Teaching Labs.[1] "Problems with Recrystallisations - Oiling out."
-
-
Solubility of Bromoindoles
-
Nitrovinyl Indole Reactivity
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[ a]carbazoles, Naphtho[2,1- a]carbazoles, and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 5-bromo-3-(2-nitroethenyl)-1H-indole
Welcome to the technical support center for 5-bromo-3-(2-nitroethenyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of this compound. Our goal is to equip you with the knowledge and practical techniques to overcome common solubility hurdles encountered during your experiments.
Understanding the Molecule: Physicochemical Profile
5-bromo-3-(2-nitroethenyl)-1H-indole is a compound of interest in various research fields due to its structural motifs. However, its planar, aromatic structure and the presence of a nitro group contribute to its poor aqueous solubility. The indole ring system is[1][2] inherently hydrophobic, and while the nitro group adds polarity, it also participates in strong intermolecular interactions, leading to a stable crystal lattice that is difficult to disrupt with water.
| Property | Value/Infor[2]mation | Source |
| Molecular Formula | C₁₀H₇BrN₂O₂ | N/A |
| Molecular Weight | 267.08 g/mol | N/A |
| Appearance | Likely a yellow or brownish solid | |
| Predicted Solubility | Poor in water, more soluble in organic solvents. | |
| Key Structural Featur[1][3]es | Indole ring, bromo-substituent, nitroethenyl group. | N/A |
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides actionable protocols to address poor solubility of 5-bromo-3-(2-nitroethenyl)-1H-indole.
Issue 1: Compound fails to dissolve in aqueous buffers.
Cause: The high hydrophobicity and strong crystal lattice energy of the compound prevent it from readily dissolving in water-based systems.
Solution Workflow:
Caption: Decision tree for systematic solubility enhancement.
Protocol 1: Co-Solvent System Approach
The use of co-solvents is a highly effective and straightforward technique to increase the solubility of nonpolar drugs. Co-solvents work by reduc[4]ing the polarity of the aqueous environment, making it more favorable for hydrophobic compounds to dissolve.
-
Select an appropri[5]ate co-solvent. Commonly used water-miscible organic solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG). For nitro-containing comp[4][6]ounds, polar aprotic solvents like acetone and acetonitrile can also be effective.
-
Prepare a concentra[7]ted stock solution. Dissolve the 5-bromo-3-(2-nitroethenyl)-1H-indole in 100% of the chosen co-solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.
-
Perform serial dilutions. Dilute the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.
-
Mind the final co-solvent concentration. For cell-based assays, the final concentration of solvents like DMSO should typically be kept below 0.5% (v/v) to avoid cellular toxicity.
Table 1: Recommended C[6]o-Solvents and Starting Concentrations
| Co-Solvent | Typical Starting Stock Concentration | Maximum Recommended Final Concentration (Cell-based assays) | Notes |
| DMSO | 10-50 mM | < 0.5% | Excellent for initial solubilization. |
| Ethanol | 5-20 mM | < 1% | A less toxic alternative to DMSO. |
| PEG 300/400 | 1-10 mM | Variable | Can also act as a formulation vehicle. |
| Acetone | 5-15 mM | Not recommended for cell-based assays | Useful for chemical reactions and some analytical methods. |
Protocol 2: pH Adjus[7]tment
For compounds with ionizable groups, altering the pH of the solution can significantly impact solubility. The indole nitrogen of 5-[8][9][10]bromo-3-(2-nitroethenyl)-1H-indole is weakly acidic.
-
Assess the impact of acidic pH. In acidic conditions, protonation of the nitro group is unlikely to significantly enhance solubility.
Issue 2: Precipitation occurs when diluting the stock solution into aqueous media.
Cause: This is a common issue when a drug is highly soluble in an organic solvent but poorly soluble in water. The abrupt change in solvent polarity upon dilution causes the compound to crash out of solution.
Solution Workflow:
Caption: Troubleshooting precipitation during dilution.
Protocol 3: Mitigating Precipitation
-
Slow Dilution: Add the stock solution dropwise to the vigorously stirring aqueous buffer. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
-
Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer can help to stabilize the compound and prevent precipitation. These surfactants form micelles that can encapsulate the hydrophobic molecule.
-
Nanosuspension: For more advanced applications, creating a nanosuspension can dramatically improve solubility and bioavailability. This involves reducing th[8]e particle size of the compound to the nanometer range, which increases the surface area for dissolution. Techniques for creating n[4]anosuspensions include high-pressure homogenization and media milling.
Frequently Asked Q[6][13]uestions (FAQs)
Q1: What is the best initial solvent to try for dissolving 5-bromo-3-(2-nitroethenyl)-1H-indole?
A1: Based on the structure, a good starting point would be a polar aprotic solvent like DMSO or DMF. These solvents are genera[11]lly effective at dissolving a wide range of organic compounds. For subsequent applications in biological systems, ensure the final concentration of the solvent is compatible with your experimental setup.
Q2: Can I heat the sol[6]ution to improve solubility?
A2: Gentle heating can be used to aid dissolution, especially when preparing a concentrated stock solution. However, be cautious as excessive heat can lead to degradation of the compound. It is advisable to perform a stability study if you plan to heat the compound for extended periods.
Q3: Are there any other advanced techniques to improve solubility for in vivo studies?
A3: Yes, for in vivo applications where solubility and bioavailability are critical, several advanced formulation strategies can be employed. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.
-
Complexation: Usi[5]ng cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic drugs.
-
Prodrugs: Chemica[8]l modification of the molecule to create a more soluble prodrug that is converted to the active compound in vivo is another approach.
Q4: How should I store[12] solutions of 5-bromo-3-(2-nitroethenyl)-1H-indole?
A4: To minimize degradation, solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light, as indole derivatives can be light-sensitive. It is also recommended to[13] prepare fresh solutions for each experiment to ensure consistency.
References
-
[6]Jadhav, S. B., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
- Verma, S., et al. (2021). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 86-93.
- Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112.
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? Available at: [Link]
-
Perpusnas. (2026). Understanding OSC Nitro Compounds: Structure And Properties. Available at: [Link]
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
-
EaseToLearn. (n.d.). Organic Compounds with Nitro Group. Available at: [Link]
- Google Patents. (2009). JP2009062342A - Method for selecting nitration solvent for solid organic compound and method for nitration reaction of substrate organic compound.
- Google Patents. (2010). WO2010004580A2 - Process for preparing indole derivatives.
-
The Organic Chemistry Portal. (2020). NITRO COMPOUNDS. Available at: [Link]
-
Solubility of Things. (n.d.). Indole. Available at: [Link]
-
ResearchGate. (2025). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Available at: [Link]
-
Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]
- Google Patents. (1983). GB2108496A - Method of separating indole.
-
Chemistry Steps. (n.d.). The Effect of pH on Solubility. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole, 5-bromo- (CAS 10075-50-0). Available at: [Link]
-
YouTube. (2020). pH effect on solubility. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]
-
PubChem. (n.d.). 5-bromo-3-methyl-1H-indole-2-carboxylic Acid. Available at: [Link]
-
Inxight Drugs. (n.d.). 5-Bromo-1H-indole-3-ethanol. Available at: [Link]
Sources
- 1. EaseToLearn.com [easetolearn.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ijpbr.in [ijpbr.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
- 9. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Strategic Reduction of 5-bromo-3-(2-nitroethenyl)-1H-indole
Welcome to the technical support center for the synthesis of 5-bromotryptamine via the reduction of 5-bromo-3-(2-nitroethenyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. The inherent reactivity of the starting material—possessing a reducible nitroalkene, a labile carbon-bromine bond, and a sensitive indole core—demands a carefully considered approach to achieve high yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to minimize common side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Issue 1: My final product shows a significant loss of the bromine substituent. What is causing this hydrodehalogenation?
This is one of the most common side reactions. The cause is almost always related to an overly aggressive reducing agent or catalytic system.
-
Potential Cause A: Use of Palladium on Carbon (Pd/C) for Catalytic Hydrogenation.
-
Explanation: Palladium catalysts are notoriously efficient at catalyzing the hydrogenolysis of aryl halides.[1][2] The C-Br bond is cleaved and replaced with a C-H bond, leading to the formation of tryptamine as a major byproduct.
-
Recommended Solution: Switch to a catalyst less prone to causing dehalogenation. Raney Nickel is a well-established alternative for reducing nitro groups in the presence of aromatic halogens.[1]
-
-
Potential Cause B: Harsh Conditions with Lithium Aluminum Hydride (LiAlH₄).
-
Explanation: LiAlH₄ is a powerful, non-selective reducing agent.[3][4] While effective for the nitroalkene reduction, it can readily reduce the aryl bromide, especially at elevated temperatures or with prolonged reaction times. Conventional methods using LiAlH₄ are known to cause partial dehalogenation in similar substrates.[5]
-
Recommended Solution: If LiAlH₄ must be used, employ inverse addition (adding the LiAlH₄ solution slowly to the substrate solution) at low temperatures (e.g., 0 °C to -78 °C) to avoid an excess of the reagent. However, a safer alternative is to switch to a milder, more chemoselective reagent system.
-
Issue 2: The reaction is sluggish, or I'm isolating the 5-bromo-3-(2-nitroethyl)-1H-indole intermediate instead of the desired amine.
This indicates an incomplete reduction. The reduction of a nitroalkene to an amine is a two-stage process: reduction of the alkene (C=C) followed by reduction of the nitro group (-NO₂). Some reagents are only effective for the first step under mild conditions.
-
Potential Cause A: Use of Sodium Borohydride (NaBH₄) alone.
-
Explanation: Sodium borohydride, under standard conditions (e.g., in ethanol), is excellent for the 1,4-conjugate addition of a hydride, which reduces the carbon-carbon double bond to afford the corresponding nitroalkane.[6] However, it is generally not strong enough to reduce the nitro group to an amine without a catalyst.[7][8]
-
Recommended Solution: Employ a two-step, one-pot strategy. After the initial reduction of the double bond with NaBH₄, introduce a catalyst to facilitate the reduction of the nitro group. A combination of NaBH₄ with nickel(II) acetate (Ni(OAc)₂·4H₂O) or nickel(II) chloride (NiCl₂·6H₂O) is highly effective for converting the intermediate nitroalkane to the final amine without affecting the C-Br bond.[5][9]
-
-
Potential Cause B: Insufficient Equivalents of Reducing Agent.
-
Explanation: The reduction of the nitro group to an amine is a six-electron process, requiring multiple equivalents of hydride. Stoichiometric miscalculation is a common source of incomplete reactions.
-
Recommended Solution: Re-evaluate the stoichiometry. For LiAlH₄ reductions, at least 1.5-2 equivalents are typically required. For NaBH₄/Ni(OAc)₂ systems, a significant excess of NaBH₄ (e.g., 4-10 equivalents) is often necessary to drive the reaction to completion.[5]
-
Issue 3: My reaction mixture turns dark, and purification yields multiple unidentifiable products.
This suggests degradation of the indole ring or polymerization. Indoles are sensitive to strongly acidic conditions and can be prone to oxidation.[10]
-
Potential Cause A: Use of Strong Acidic Conditions (e.g., Fe/HCl, SnCl₂/HCl).
-
Explanation: While metal/acid systems are classic reagents for nitro reduction and are chemoselective for the nitro group over the C-Br bond, the strongly acidic environment can promote side reactions on the electron-rich indole nucleus.[11][12]
-
Recommended Solution: If using a metal/acid system, consider buffering the reaction or using a milder acid like acetic acid (e.g., Fe/AcOH). Alternatively, opt for neutral reduction methods like catalytic hydrogenation with Raney Nickel or the NaBH₄/Nickel salt system.
-
-
Potential Cause B: Air Oxidation.
-
Explanation: The final product, 5-bromotryptamine, like many tryptamines, can be susceptible to air oxidation, which often results in discoloration.
-
Recommended Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). During workup and purification, minimize exposure to air and light. Storing the final product under inert gas at low temperatures is also recommended.
-
Visualized Workflow: Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting common issues during the reduction.
Caption: Troubleshooting Decision Tree for the Reduction of 5-bromo-3-(2-nitroethenyl)-1H-indole.
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method to ensure the 5-bromo substituent remains intact? The most reliable methods avoid reagents known for hydrodehalogenation. The two-step reduction using Sodium Borohydride followed by a Nickel(II) salt catalyst (e.g., Ni(OAc)₂ or NiCl₂) is highly recommended.[5] This method operates under mild, neutral conditions and shows excellent chemoselectivity. Alternatively, reduction with iron powder in acetic acid (Fe/AcOH) is a classic and cost-effective choice that typically preserves aryl halides.[1]
-
Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) to resolve the starting material, the intermediate nitroalkane, and the final tryptamine product. The starting material is typically a colored (yellow/orange) spot, while the product is often UV-active and may require staining (e.g., with ninhydrin) to visualize clearly, as the amine is a poor chromophore. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material (m/z) and the appearance of the product (m/z).
-
Q3: What are the best workup procedures to isolate the 5-bromotryptamine product? The workup depends on the reducing agent used:
-
For LiAlH₄: A careful, sequential quench at 0 °C is critical. The Fieser workup is standard: add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the grams of LiAlH₄ used. This produces a granular precipitate of aluminum salts that can be filtered off.
-
For NaBH₄/Ni(OAc)₂: After the reaction, the excess borohydride is typically quenched with acetone or acid. The nickel salts are often removed by filtration (sometimes through a pad of Celite). The product is then extracted into an organic solvent after basifying the aqueous layer.
-
For Fe/HCl or Fe/AcOH: The reaction mixture will contain iron salts. After the reaction, the mixture is filtered to remove excess iron powder. The filtrate is then made strongly basic (pH > 10) with NaOH or Na₂CO₃ to precipitate iron hydroxides and deprotonate the amine product. The free-base tryptamine can then be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
-
Q4: Are there specific handling and storage recommendations for the product, 5-bromotryptamine? Yes. 5-bromotryptamine, like many indole derivatives, can be sensitive to light, air, and acidic conditions.[10] The solid should be stored in a tightly sealed, amber-colored vial at low temperatures (-20 °C is ideal) under an inert atmosphere (argon or nitrogen).[13][14] For solutions, it is best to prepare them fresh before use.
Recommended Protocols & Comparative Data
The choice of reducing agent is the most critical parameter in this synthesis. Below is a table comparing the most common methods, followed by a detailed, field-proven protocol.
| Method | Reagent System | Typical Conditions | Common Side Products | Key Advantages | Key Disadvantages |
| Method A | NaBH₄, Ni(OAc)₂·4H₂O | MeOH/THF, 0 °C to RT | Minimal; possible incomplete reduction | Excellent chemoselectivity (no debromination) , mild conditions, high yield.[5] | Requires catalyst, may need excess borohydride. |
| Method B | Fe, HCl or AcOH | EtOH/H₂O, Reflux | Indole degradation products, iron salt contamination | Cost-effective , reliable, preserves C-Br bond.[1][11] | Harsh acidic conditions, difficult workup. |
| Method C | LiAlH₄ | Anhydrous THF, 0 °C | Debrominated product , over-reduction products | Powerful and fast , reduces nitroalkene directly. | Poor selectivity , requires stringent anhydrous conditions, hazardous reagent.[5] |
| Method D | H₂, Raney Ni | EtOH or MeOH, RT, 50 psi | Possible minor indole ring reduction | Good for preserving C-Br bond vs. Pd/C.[1] | Requires hydrogenation equipment, catalyst can be pyrophoric. |
Detailed Protocol: High-Selectivity Reduction using NaBH₄/Ni(OAc)₂
This protocol is adapted from modern methodologies and is optimized for selectivity and safety.[5]
Step 1: Reduction of Alkene (Formation of Nitroalkane intermediate)
-
To a solution of 5-bromo-3-(2-nitroethenyl)-1H-indole (1.0 eq) in a 2:1 mixture of THF and Methanol (MeOH), cool the flask to 0 °C in an ice bath.
-
Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 1-2 hours). A new, less polar spot corresponding to 5-bromo-3-(2-nitroethyl)-1H-indole should appear.
Step 2: Reduction of Nitro Group (Formation of Amine)
-
To the same reaction mixture at 0 °C, add Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O) (1.0 eq).
-
Slowly and carefully add an additional portion of NaBH₄ (4.0 eq) portion-wise. Caution: Vigorous hydrogen evolution will occur. Ensure adequate ventilation and slow addition.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete disappearance of the nitroalkane intermediate.
-
Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of acetone, followed by aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite to remove the black nickel boride precipitate. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the organic solvents.
-
Basify the remaining aqueous solution with 2M NaOH to pH ~11 and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 5-bromotryptamine, which can be further purified by column chromatography or recrystallization.
References
- Time in Pasuruan, ID. Google Search.
- Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride.Journal of Organic Chemistry.
- Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution. Benchchem.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu.
- Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra.Marine Drugs.
- Aromatic Side Chain Reduction: Nitro. Chemistry LibreTexts.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
- Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists.Molecules.
- 5-Bromo Indole CAS No 10075-50-0 MATERIAL SAFETY D
- Safety D
- Process of purifying tryptamine compounds.
- Common side reactions in the synthesis of 5-Bromoindole. Benchchem.
- Lithium Aluminum Hydride (LiAlH4)
- Reductions with Lithium Aluminium Hydride. University of Oxford Chemistry Department.
- Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organoc
- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
- LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin
- Elaborate briefly the nitrophenol reduction with NaBH4 in aqueous solution (in absence of catalyst)?
- Reduction of aromatic nitro compounds using Fe and HCl gives… Toppr.
- Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
- 5-Bromoindole prepar
- Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Master Organic Chemistry.
- 1H-Indole, 5-bromo-3-(2-bromoethyl)-. Benchchem.
- A review on indole synthesis from nitroarenes: classical to modern approaches.Organic & Biomolecular Chemistry.
- Tryptamine synthesis: workup woes. Sciencemadness Discussion Board.
- 5-Bromoindole: luminescence properties and its applic
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.Chemical Reviews.
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.
- Enantioselective synthesis of 3-substituted tryptamines as core components of central nervous system drugs and indole natural products.Canadian Journal of Chemistry.
- Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.Journal of Synthetic Chemistry.
- Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra.
- Reaction of indole with various nitroalkenes catalyzed by NBS.
- [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles.Russian Chemical Reviews.
- Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.Beilstein Archives.
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.Frontiers in Bioengineering and Biotechnology.
- Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde.Burapha Science Journal.
- Hydrogenation of Aromatic Nitro-Compounds of a Different Structure in a Liquid Phase.Journal of Chemical Technology and Metallurgy.
- Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
- Making Tryptamines for Enlightenment. YouTube.
- Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts.
- Hydrogenation Catalysts.
- Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.
- Method of synthesizing indole compounds.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 12. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. carlroth.com [carlroth.com]
Technical Support Center: Troubleshooting the Henry Reaction for 5-Bromoindole Derivatives
Welcome to the technical support center for the Henry (Nitroaldol) Reaction, with a specialized focus on 5-bromoindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction with electron-deficient indole substrates. Here, we move beyond simple protocols to explore the causality behind common experimental failures, offering logical, field-proven solutions to optimize your synthetic outcomes.
Introduction: The Challenge of 5-Bromoindoles in the Henry Reaction
The Henry reaction, the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, is a cornerstone of organic synthesis for producing valuable β-nitro alcohols.[1][2] These products are versatile intermediates, readily converted into β-amino alcohols, α-hydroxy ketones, or nitroalkenes.[1][3]
However, applying this reaction to indole derivatives, particularly those bearing an electron-withdrawing substituent like bromine at the 5-position, introduces specific challenges. The electronic nature of the 5-bromoindole-3-carbaldehyde substrate can influence the reactivity of the aldehyde, the stability of intermediates, and the propensity for side reactions. This guide provides a systematic approach to troubleshooting these specific issues.
Core Troubleshooting Guide
This section addresses the most common failures encountered during the Henry reaction with 5-bromoindole derivatives. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the underlying chemistry and a step-by-step guide to resolution.
Question 1: I'm seeing no reaction or very low conversion. My starting materials (5-bromoindole-3-carbaldehyde and nitroalkane) are recovered unchanged. What's going wrong?
This is the most frequent issue and typically points to insufficient activation of the nitroalkane or unfavorable reaction equilibrium.
Causality: The Henry reaction is initiated by the deprotonation of the nitroalkane to form a nucleophilic nitronate anion.[2][4] If the base is not strong enough to deprotonate the nitroalkane (pKa of nitromethane is ~10.2 in water), the reaction will not start. Furthermore, all steps of the Henry reaction are reversible, and for some substrates, the equilibrium may lie heavily in favor of the starting materials.[1][3]
Troubleshooting Steps:
-
Assess Your Base: The choice of base is critical. Mild bases that are sometimes sufficient for other substrates may fail here.
-
Initial Check: If you are using a very weak base (e.g., NaHCO₃), it is likely insufficient.
-
Action: Systematically increase the strength of the base. If an organic base like triethylamine (TEA) fails, consider stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). For a robust, heterogeneous option, anhydrous potassium carbonate (K₂CO₃) can be effective.[2]
-
Expert Insight: Proazaphosphatrane bases have shown high catalytic activity for Henry reactions, even with challenging substrates, and may be worth considering if common bases fail.[2][5]
-
-
Increase Reagent Concentration: Le Chatelier's principle is your ally. The reaction often involves an equilibrium that can be shifted towards the product.
-
Action: Run the reaction at a higher concentration. Using the nitroalkane as both the reagent and the solvent (if feasible) can dramatically increase the rate and push the equilibrium forward.[6]
-
-
Consider Catalyst Systems: For challenging substrates, a simple base may not be enough. Lewis acid co-catalysts can activate the aldehyde, making it more electrophilic.
-
Action: Introduce a catalytic system combining a base with a metal salt. Chiral metal catalysts, such as those based on copper(II) acetate with a chiral ligand (e.g., a bis(oxazoline)), have been shown to be highly effective and can also induce enantioselectivity.[5][7] A common combination is a copper salt with a mild amine base.[8]
-
-
Verify Starting Material Quality: Never underestimate the importance of pure reagents.
Question 2: My reaction works, but I'm isolating the dehydrated nitroalkene instead of the desired β-nitro alcohol. How can I prevent this?
The formation of a nitroalkene is a common side reaction, resulting from the elimination of water from the initial Henry adduct.[1][5]
Causality: This dehydration is often promoted by strong bases, high temperatures, or extended reaction times. The resulting conjugated system is thermodynamically stable, making the elimination favorable. For some substrates, the β-nitro alcohol is difficult to isolate because it dehydrates so readily.
Troubleshooting Steps:
-
Reduce Reaction Temperature: Temperature is a key driver of elimination.
-
Action: Run the reaction at room temperature or below (0 °C or -20 °C). Monitor the reaction closely by TLC; once the starting material is consumed, work up the reaction immediately.
-
-
Modify the Base: A strong base that is good for initiating the reaction can also be the culprit for promoting the subsequent elimination.
-
Action: Use the minimum catalytic amount of base required. If using a strong base like DBU, consider switching to a milder option like a tertiary amine or an inorganic base (e.g., KF, K₂CO₃) in combination with a phase-transfer catalyst if necessary. The goal is to find a base strong enough for deprotonation but not so strong that it aggressively promotes elimination.
-
-
Control the Workup: The purification step can also cause dehydration, especially on silica gel, which is acidic.
-
Action 1 (Neutralize): During the aqueous workup, carefully neutralize the reaction mixture with a mild acid (e.g., NH₄Cl solution) before extraction.
-
Action 2 (Buffered Chromatography): If column chromatography is necessary, deactivate the silica gel. This can be done by pre-treating the silica with a solvent system containing a small amount of triethylamine (~1-2%).[11] This neutralizes acidic sites on the silica surface that can catalyze dehydration.
-
Action 3 (Alternative Purification): Attempt to purify the product by recrystallization instead of chromatography to avoid contact with silica gel altogether.[11]
-
Question 3: My TLC shows a complex mixture of products, and my crude NMR is uninterpretable. It seems my indole is decomposing.
5-bromoindole, while more stable than indole itself, can still be sensitive to harsh reaction conditions.
Causality: Indoles can undergo side reactions under strongly basic or acidic conditions.[9] Potential side reactions include self-condensation of the aldehyde (Cannizzaro reaction if no α-protons are present), polymerization, or reactions involving the indole nitrogen.[1] The N-H proton of the indole is weakly acidic and can be deprotonated by a strong base, which may open up undesired reaction pathways.[12]
Troubleshooting Steps:
-
Protect the Indole Nitrogen: This is the most effective strategy to prevent N-H related side reactions and often stabilizes the indole ring.
-
Action: Protect the indole nitrogen with a suitable protecting group before performing the Henry reaction. Common choices include Boc (tert-Butoxycarbonyl), which is stable to many basic conditions but easily removed with acid, or a sulfonyl group (e.g., Tosyl).[12] N-protection can lead to much cleaner reactions and higher yields.
-
-
Screen Solvents: The reaction medium can significantly influence stability.
-
Action: Switch to less aggressive, aprotic solvents. Tetrahydrofuran (THF) or dichloromethane (DCM) are often good choices. Avoid protic solvents like methanol or ethanol if decomposition is observed, as they can participate in side reactions.
-
-
Re-evaluate the Base: An excessively strong base can be detrimental.
-
Action: If you are using a very strong base like an alkoxide or LDA, revert to a milder catalytic base such as DBU or a copper/amine system. The goal is to find conditions that are just active enough for the desired transformation.
-
Frequently Asked Questions (FAQs)
-
Q: What are the best general-purpose conditions to start with for a 5-bromoindole-3-carbaldehyde?
-
A: A good starting point is to use a catalytic amount (10-20 mol%) of a moderately strong base like DBU in an aprotic solvent such as THF at room temperature, with nitromethane as the nitroalkane.[13] Monitor the reaction by TLC. If this fails, consider a copper(II) acetate/chiral diamine catalyst system, which has proven effective for a range of aromatic aldehydes.[5]
-
-
Q: How does the 5-bromo substituent specifically affect the reaction?
-
A: The bromine atom is electron-withdrawing, which makes the aldehyde carbonyl carbon more electrophilic. This should, in principle, accelerate the nucleophilic attack by the nitronate. However, this electron-withdrawing effect can also increase the acidity of the indole N-H, potentially making it more susceptible to deprotonation and subsequent side reactions under basic conditions.[12][14]
-
-
Q: Can I use ketones (e.g., acetone) instead of aldehydes with 5-bromoindole substrates?
-
A: While possible, Henry reactions with ketones are generally much slower and have less favorable equilibria than with aldehydes.[2][3] This is due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl. For a reaction to succeed with a ketone and a challenging indole substrate, you will likely need more forcing conditions: stronger bases, higher temperatures, or highly active catalyst systems, which in turn increases the risk of side reactions and decomposition.
-
General Experimental Protocol
This protocol provides a baseline for the Henry reaction between 5-bromo-1H-indole-3-carbaldehyde and nitromethane. It should be optimized for each specific substrate.
1. Reagent Preparation and Setup:
- To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-bromo-1H-indole-3-carbaldehyde (1.0 eq).
- Dissolve the aldehyde in anhydrous THF (approx. 0.1 M concentration).
- Add nitromethane (3.0-5.0 eq). Using an excess of the nitroalkane helps drive the reaction forward.
2. Reaction Initiation:
- Cool the solution to 0 °C using an ice bath.
- Slowly add DBU (0.2 eq) dropwise via syringe.
- Allow the reaction to warm to room temperature and stir.
3. Monitoring the Reaction:
- Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexane eluent). Stain with potassium permanganate to visualize the spots. The product should have a lower Rf than the starting aldehyde.
4. Workup and Isolation:
- Once the starting material is consumed (typically 2-12 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Concentrate the solvent under reduced pressure to yield the crude product.
5. Purification:
- The crude product (often a yellow or brown oil/solid) can be purified.[11]
- Option A (Recrystallization): Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).
- Option B (Column Chromatography): If chromatography is required, use a silica gel slurry that has been treated with 1% triethylamine in the eluent to prevent dehydration of the product on the column.
References
-
Henry reaction - Wikipedia. Available at: [Link]
-
Palomo, C., Oiarbide, M., & Laso, A. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(41), 5442-5444. Available at: [Link]
-
Cozzi, P. G. (2004). Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. New Journal of Chemistry, 28(12), 1435-1440. Available at: [Link]
-
Bandini, M., & Umani-Ronchi, A. (2012). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Catalysts, 2(4), 544-590. Available at: [Link]
-
Professor Dave Explains. (2022). Henry Reaction. YouTube. Available at: [Link]
-
Indoles. (n.d.). University lecture notes. Available at: [Link]
-
Trost, B. M., & Yeh, V. S. C. (2004). Asymmetric Catalysis: An Enabling Science. Angewandte Chemie International Edition, 43(41), 5442-5444. Available at: [Link]
-
DOT Language - Graphviz. Available at: [Link]
-
Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Available at: [Link]
-
Okafor, C. E. (2024). HENRY REACTION (Mini-review). ResearchGate. Available at: [Link]
-
Henry Reaction - Organic Chemistry Portal. Available at: [Link]
-
Festa, A. A., et al. (2018). Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles. Chemical Communications, 54(75), 10602-10605. Available at: [Link]
-
Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026). Available at: [Link]
-
Pospisil, J., et al. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Molecules, 29(22), 5021. Available at: [Link]
-
Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. Available at: [Link]
-
Pospisil, J., et al. (2025). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. ResearchGate. Available at: [Link]
-
Troubleshooting: I Can't Reproduce an Earlier Experiment! - University of Rochester Chemistry. Available at: [Link]
-
Struggling with the purification of a nitroaldol product. (2024). Reddit. Available at: [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Available at: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Available at: [Link]
-
User Guide — graphviz 0.21 documentation. Available at: [Link]
-
The Henry Reaction: Recent Examples. (2025). ResearchGate. Available at: [Link]
-
Henry Reaction or Nitro-Aldol Reaction (Part 2), Examples and Application. (2019). YouTube. Available at: [Link]
-
Henry Reaction - Master Organic Chemistry. Available at: [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Henry Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. ecommons.luc.edu [ecommons.luc.edu]
Technical Support Center: Stabilizing 5-bromo-3-(2-nitroethenyl)-1H-indole
Welcome to the technical support center for 5-bromo-3-(2-nitroethenyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the unwanted polymerization of this highly reactive compound. Our goal is to equip you with the knowledge to troubleshoot common issues and ensure the stability and integrity of your experiments.
Understanding the Challenge: The Inherent Instability of 5-bromo-3-(2-nitroethenyl)-1H-indole
5-bromo-3-(2-nitroethenyl)-1H-indole is a valuable synthetic intermediate, largely due to the electron-withdrawing properties of the nitro group, which activates the ethenyl double bond for various chemical transformations.[1][2] However, this high reactivity is a double-edged sword, making the molecule susceptible to unwanted polymerization.[1] The presence of the indole nucleus, while a key feature for many applications, can also influence stability due to its own reactivity profile.[3]
Polymerization can occur through two primary mechanisms:
-
Anionic Polymerization: The electron-deficient nature of the double bond makes it highly susceptible to attack by nucleophiles or bases, initiating a chain-growth polymerization.[4][5][6][7]
-
Radical Polymerization: The vinyl group can also undergo polymerization initiated by radicals, which can be generated by heat, light, or the presence of impurities.[8][9]
This guide will provide you with the necessary strategies to mitigate these risks throughout your experimental workflow, from synthesis and workup to purification and storage.
Troubleshooting Guide: Common Polymerization Issues
Uncontrolled polymerization is a frequent challenge encountered when working with 5-bromo-3-(2-nitroethenyl)-1H-indole. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies during synthesis. | - High Reaction Temperature: Can initiate thermal polymerization.[1] - Radical-Initiating Impurities: Peroxides in solvents or reagents can act as initiators. - Incompatible Catalyst or Basic Conditions: Strong bases can initiate anionic polymerization.[4][5] - Absence of a Polymerization Inhibitor. | - Maintain strict temperature control, utilizing a cooling bath if necessary. - Use purified, peroxide-free solvents and reagents. - If compatible with your reaction chemistry, add a suitable radical inhibitor (e.g., BHT, hydroquinone).[1] - Ensure an inert atmosphere (N₂ or Ar) to prevent oxidation and the introduction of radical-initiating oxygen. |
| Product polymerizes during aqueous workup or extraction. | - Removal of a Soluble Inhibitor: An inhibitor present in the organic phase may be washed out. - pH Changes: Shifts to basic pH can catalyze anionic polymerization.[1] - Localized Heating: During solvent removal. | - Before extraction, add a small amount of a water-insoluble inhibitor like Butylated hydroxytoluene (BHT) to the organic phase.[1] - Buffer aqueous solutions to maintain a neutral or slightly acidic pH (pH ~6-7). - Use a rotary evaporator with controlled temperature and vacuum, and avoid heating the flask to dryness. |
| Product polymerizes during purification (e.g., chromatography). | - High Temperatures: In distillation, temperatures can exceed the monomer's stability threshold.[1] - Acidic Stationary Phase: Silica or alumina can act as acidic initiators.[1] | - For distillation, use vacuum distillation to lower the boiling point and add a non-volatile inhibitor like hydroquinone to the distillation flask.[1] - For chromatography, consider deactivating the silica or alumina with a suitable agent or use a neutral stationary phase. Add an inhibitor to the collection fractions immediately. |
| Purified product solidifies or becomes viscous during storage. | - Exposure to Heat or Light: Can initiate polymerization.[10] - Insufficient or Absent Inhibitor. - Presence of Oxygen or Moisture. | - Store the purified product at low temperatures (e.g., in a freezer at -20°C).[1] - Use opaque, amber-colored vials to protect from light.[3] - Add an appropriate inhibitor (e.g., 100-500 ppm of BHT or MEHQ) before storage.[1] - Store under an inert atmosphere (N₂ or Ar).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of polymerization inhibitors and how do they work?
A1: The most common inhibitors are radical scavengers. They work by reacting with and neutralizing free radicals, which are often the initiators of polymerization. Two widely used examples are:
-
Butylated hydroxytoluene (BHT): A phenolic antioxidant that is a highly effective radical scavenger. It is often preferred for its solubility in organic solvents.
-
Hydroquinone (and its monomethyl ether, MEHQ): These are also phenolic compounds that inhibit radical polymerization. Hydroquinone is less volatile, making it suitable for distillations.[1]
Q2: How do I choose the right inhibitor and concentration?
A2: The choice of inhibitor depends on the specific experimental conditions. BHT is a good general-purpose inhibitor for use in solution and for storage. Hydroquinone is ideal for distillations due to its low volatility. A typical concentration range for inhibitors is 100-1000 ppm.[1] It is crucial to ensure that the chosen inhibitor does not interfere with your desired reaction.
Q3: Can I reverse the polymerization once it has started?
A3: Generally, no. Polymerization is typically an irreversible process. Once the compound has polymerized, it is very difficult to revert it to the monomeric form. The focus should always be on prevention.
Q4: What are the best practices for the long-term storage of 5-bromo-3-(2-nitroethenyl)-1H-indole?
A4: For optimal long-term stability:
-
Ensure the compound is pure and free from acidic or basic impurities.
-
Add a suitable inhibitor, such as BHT or MEHQ, at a concentration of 100-1000 ppm.[1]
-
Store the compound in an amber glass vial to protect it from light.[3]
-
Flush the vial with an inert gas like argon or nitrogen before sealing.[1]
-
Store the sealed vial at low temperatures, preferably in a freezer (-20°C).[1]
Q5: How does the indole ring affect the stability of the molecule?
A5: The indole ring is susceptible to oxidation and can react under strongly acidic or basic conditions.[3][11] While the primary instability of 5-bromo-3-(2-nitroethenyl)-1H-indole comes from the nitroethenyl group, the indole moiety's reactivity should also be considered. Maintaining a neutral to slightly acidic pH and avoiding strong oxidizing agents is recommended.
Experimental Protocols
Protocol 1: General Handling and Storage of 5-bromo-3-(2-nitroethenyl)-1H-indole
-
Receiving and Initial Inspection: Upon receiving the compound, inspect the container for any signs of polymerization (e.g., viscosity, solidification).
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) whenever possible to minimize exposure to oxygen and moisture.
-
Light Protection: Use amber vials or wrap containers with aluminum foil to protect the compound from light.[3]
-
Temperature Control: Store the solid compound in a freezer at -20°C.[1]
-
Inhibitor Addition: If the compound is supplied without an inhibitor, consider adding one (e.g., BHT to 100-500 ppm) for long-term storage, especially if it will be stored for an extended period.
Protocol 2: Safe Workup and Purification
-
Neutralization: After synthesis, carefully neutralize the reaction mixture to a pH of ~6-7 using a cold, dilute acid or base.
-
Extraction: When performing an aqueous extraction, add a small amount of a water-insoluble inhibitor like BHT to the organic layer to prevent polymerization during the workup.[1]
-
Solvent Removal: Concentrate the solution under reduced pressure at a low temperature (<30°C). Avoid heating the flask to dryness.
-
Chromatography:
-
If using silica gel chromatography, consider preparing a slurry of the silica gel with the eluent containing a small amount of a non-polar inhibitor.
-
Alternatively, deactivate the silica gel with a suitable agent (e.g., triethylamine in the eluent system) if compatible with your compound.
-
Collect fractions in tubes that have been pre-treated with a small amount of inhibitor.
-
Visualizing the Polymerization Pathway
The following diagram illustrates the potential polymerization pathways for 5-bromo-3-(2-nitroethenyl)-1H-indole.
Caption: Potential anionic and radical polymerization pathways for 5-bromo-3-(2-nitroethenyl)-1H-indole.
Workflow for Preventing Polymerization
This workflow diagram outlines the key steps to prevent polymerization during the handling and use of 5-bromo-3-(2-nitroethenyl)-1H-indole.
Caption: Recommended workflow for handling 5-bromo-3-(2-nitroethenyl)-1H-indole to prevent polymerization.
References
- Benchchem. (n.d.). Preventing polymerization of nitroalkenes in synthesis.
-
Maki, Y., Mori, H., & Endo, T. (2007). Xanthate-Mediated Controlled Radical Polymerization of N-Vinylindole Derivatives. Macromolecules, 40(17), 6119–6130. [Link]
- Benchchem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole.
- Pirovano, V., Brambilla, E., Rossi, E., & Abbiati, G. (2022). Radical cycloaddition reactions of vinylindoles under visible light photoredox catalysis.
- ResearchGate. (n.d.). Anionic polymerization of β‐nitrostyrenes.
- RSC Publishing. (2025).
- Wikipedia. (n.d.). Anionic addition polymerization.
- ResearchGate. (n.d.). Visible Light‐Mediated Reactions of β‐Nitroalkenes.
- Benchchem. (n.d.). Addressing stability issues of 5-Bromo-1H- indole-2-carboxylic acid in solution.
- ResearchGate. (n.d.). Acid-triggered radical polymerization of vinyl monomers.
- Quora. (2018, November 27). What is the effect of heat and light on a chemical reaction?
- Chemistry LibreTexts. (2020, January 22). 5.14: Polymerization of Alkenes.
- Gipstein, E., & Hewett, W. A. (n.d.). Polymerization and Copolymerization of N-Vinylindole and N-Vinylmethylindoles. Macromolecules.
- PubMed. (n.d.). Nitroalkenes: synthesis, characterization, and effects on macrophage activation.
- Morton, M. (n.d.).
- Beilstein Archives. (n.d.).
- Google Patents. (n.d.). A kind of green synthesis method of medicine intermediate 5- bromo indole.
- Chemistry LibreTexts. (2021, September 12). 2.6: Anionic Polymerization.
- MDPI. (2023, July 10). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins.
- PMC. (2020, July 29). Optical properties of 3-substituted indoles.
- ResearchGate. (2025). Synthesis and Characterization of Novel Stabilizers for Nitrocellulose-Based Propellants.
- RSC Publishing. (n.d.). Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction.
- Chapman University Digital Commons. (n.d.). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities.
- Targets in Heterocyclic Systems. (2020). [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles.
- Wikipedia. (n.d.). Nitroalkene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroalkene - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Radical cycloaddition reactions of vinylindoles under visible light photoredox catalysis [air.unimi.it]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Interpretation of 5-bromo-3-(2-nitroethenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-3-(2-nitroethenyl)-1H-indole. In the absence of a directly published spectrum for this specific molecule, this guide synthesizes data from structurally related compounds and fundamental NMR principles to present a reliable predicted spectrum. This comparative approach allows for a deeper understanding of the electronic and structural influences of the bromo and nitroethenyl substituents on the indole scaffold.
The Structural Significance of 5-bromo-3-(2-nitroethenyl)-1H-indole
5-bromo-3-(2-nitroethenyl)-1H-indole belongs to the vast family of indole derivatives, which are core structures in many natural products and pharmacologically active compounds. The presence of a bromine atom at the 5-position and a conjugated nitroethenyl group at the 3-position significantly modulates the electronic properties and potential biological activity of the indole ring. Accurate structural elucidation via 1H NMR is a critical step in the synthesis and characterization of such novel compounds, ensuring their purity and confirming their identity for further investigation in drug discovery and development.
Predicted 1H NMR Spectrum and Comparative Analysis
The predicted 1H NMR spectral data for 5-bromo-3-(2-nitroethenyl)-1H-indole is presented below, followed by a detailed rationale for the assigned chemical shifts and coupling constants. This prediction is grounded in the analysis of experimental data for 5-bromoindole and other 3-substituted indoles.
Predicted 1H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (NH) | ~11.0-12.0 | br s | - |
| H-α (ethenyl) | ~8.0-8.5 | d | ~13-14 |
| H-β (ethenyl) | ~7.5-8.0 | d | ~13-14 |
| H-2 | ~7.8-8.0 | d | ~2.5-3.0 |
| H-4 | ~7.9-8.1 | d | ~1.5-2.0 |
| H-7 | ~7.4-7.6 | d | ~8.5-9.0 |
| H-6 | ~7.2-7.4 | dd | J ≈ 8.5-9.0, 1.5-2.0 |
Note: Predicted values are for a typical deuterated solvent like DMSO-d6 and are subject to minor variations based on experimental conditions.
Visualizing the Structure and Proton Assignments
Caption: Molecular structure of 5-bromo-3-(2-nitroethenyl)-1H-indole with proton numbering.
Detailed Spectral Interpretation
The rationale for the predicted chemical shifts and coupling patterns is as follows:
-
Indole NH Proton (H-1): The N-H proton of an indole ring typically appears as a broad singlet in the downfield region, often above 10 ppm, due to its acidic nature and participation in hydrogen bonding.[1][2] The electron-withdrawing nature of the substituents on the ring is expected to further deshield this proton, placing it in the predicted range of 11.0-12.0 ppm.
-
Ethenyl Protons (H-α and H-β): The protons on the nitroethenyl side chain are significantly influenced by the strongly electron-withdrawing nitro group and the anisotropy of the double bond.[3] This causes a substantial downfield shift. The trans-configuration of the double bond is expected, leading to a large vicinal coupling constant (J) of approximately 13-14 Hz. H-α, being closer to the indole ring, will likely resonate slightly downfield compared to H-β.
-
Indole Ring Protons:
-
H-2: The proton at the C2 position of a 3-substituted indole typically appears as a singlet or a narrow doublet due to a small coupling to the NH proton.[4] The presence of the conjugated system at C3 will deshield H-2, shifting it downfield to the ~7.8-8.0 ppm region.
-
H-4, H-6, and H-7: The chemical shifts of the protons on the benzene portion of the indole ring are influenced by the bromine at C5. Based on the known spectrum of 5-bromoindole, H-4 is the most deshielded of the three, appearing as a doublet due to meta-coupling with H-6.[1] H-7 will be a doublet due to ortho-coupling with H-6. H-6 will appear as a doublet of doublets, being coupled to both H-4 (meta) and H-7 (ortho). The electron-withdrawing effect of the 3-substituent will cause a general downfield shift for all these protons compared to unsubstituted indole.
-
Comparison with Structurally Related Compounds
To build confidence in the predicted spectrum, it is instructive to compare it with the experimental data of related molecules.
| Compound | H-4 (ppm) | H-6 (ppm) | H-7 (ppm) | Reference |
| Indole | ~7.6 | ~7.1 | ~7.1 | [4] |
| 5-Bromoindole | ~7.76 | ~7.21 | ~7.27 | [1] |
| Predicted 5-bromo-3-(2-nitroethenyl)-1H-indole | ~7.9-8.1 | ~7.2-7.4 | ~7.4-7.6 | - |
This comparison illustrates the expected deshielding effect of the 3-(2-nitroethenyl) group on the protons of the indole ring, particularly H-4, which is in closer proximity to the substituent.
Experimental Protocol for 1H NMR Data Acquisition
For the reliable acquisition of a 1H NMR spectrum for 5-bromo-3-(2-nitroethenyl)-1H-indole, the following protocol is recommended:
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry vial. DMSO-d6 is often preferred for indole derivatives due to its ability to dissolve a wide range of organic compounds and to clearly show the NH proton signal.[5]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[6]
-
Capping: Securely cap the NMR tube.
Instrumental Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve good signal dispersion and resolution.[2]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[6]
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Caption: A generalized workflow for acquiring a 1H NMR spectrum.
Conclusion
The 1H NMR spectrum of 5-bromo-3-(2-nitroethenyl)-1H-indole is predicted to exhibit characteristic signals that are a composite of the individual contributions from the 5-bromoindole core and the 3-(2-nitroethenyl) substituent. A thorough understanding of these influences, as outlined in this guide, is essential for the unambiguous structural confirmation of this and related molecules. By comparing the predicted spectrum with that of known compounds and adhering to a rigorous experimental protocol, researchers can confidently characterize their synthesized indole derivatives.
References
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. PMC. Available at: [Link]
-
5-Bromoindole | C8H6BrN | CID 24905. PubChem. Available at: [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]
-
DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. Available at: [Link]
-
1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Supporting Information - Wiley-VCH. Available at: [Link]
-
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI. Available at: [Link]
-
Nickel-Catalyzed Cascade Carbonylative Synthesis of N-Benzoyl Indoles from 2-Nitroalkynes and Aryl Iodides - Supporting Information. Available at: [Link]
-
Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Available at: [Link]
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI. Available at: [Link]
-
1H NMR Spectroscopy. Available at: [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]
-
An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups. MDPI. Available at: [Link]
-
3-[(e)-2-nitroethenyl]-2-phenyl-1h-indole (C16H12N2O2). PubChem. Available at: [Link]
-
1H NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. Available at: [Link]
-
Chemical shifts. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Synthesis and biological evaluation of some newer Indole Derivatives. RJPT. Available at: [Link]
-
1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, in vivo acute toxicity and superoxide anion scavenging evaluation of new isatin-hydrazone. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. Available at: [Link]
-
Amalgamation and Characterization of unused heterocyclic compounds determined from 5-Bromo-2,3-DI(Furan-2-yl)-1H-Indole. Journal of University of Shanghai for Science and Technology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
Technical Guide: Mass Spectrometry Profiling of 5-Bromo-3-(2-nitroethenyl)-1H-indole
[1]
Executive Summary
In the synthesis of psychoactive tryptamines and serotonin (5-HT) receptor ligands, 5-bromo-3-(2-nitroethenyl)-1H-indole serves as a critical "gateway" intermediate.[1] Formed typically via the Henry reaction (nitroaldol condensation) of 5-bromoindole-3-carboxaldehyde, its purity determines the downstream yield of 5-bromotryptamine.[1]
This guide provides a definitive mass spectrometric (MS) characterization of this compound. Unlike simple indoles, the conjugated nitrovinyl side chain introduces unique fragmentation pathways—specifically the nitro-nitrite rearrangement —which serves as a diagnostic marker for quality control. We compare its fragmentation signature against its immediate precursor and reduced product to provide a self-validating identification workflow.
Structural Context & Ionization Physics[1]
The molecule (
The Isotopic Fingerprint
The presence of a single bromine atom dictates the molecular ion (
-
Isotope Ratio:
: 1:1 (50.7% : 49.3%).[1] -
Result: The molecular ion appears as a doublet separated by 2 Da.
The Nitrovinyl Moiety
Under Electron Ionization (EI, 70 eV), the nitrovinyl group (
Comparative Fragmentation Analysis
To validate the identity of 5-bromo-3-(2-nitroethenyl)-1H-indole (Target), one must distinguish it from its synthetic precursor (Aldehyde) and its reduction product (Tryptamine).[1]
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
| Feature | Precursor: 5-Bromoindole-3-carboxaldehyde | TARGET: 5-Bromo-3-(2-nitroethenyl)-1H-indole | Product: 5-Bromotryptamine |
| Formula | |||
| Molecular Ion ( | m/z 223 / 225 | m/z 266 / 268 (High Intensity) | m/z 238 / 240 (Low Intensity) |
| Base Peak | m/z 222 (M-H) | m/z 219 / 221 ( | m/z 30 ( |
| Key Loss 1 | M-29 (CHO) | M-17 ( | M-30 ( |
| Key Loss 2 | M-28 (CO) | M-46 ( | M-HCN (Indole cleavage) |
| Stability | High | Moderate (Thermal degradation possible) | Low (Amine fragmentation dominates) |
Analysis of Differences:
-
The Nitrogen Rule: The Target has an even mass (266) with two nitrogens, consistent with the Nitrogen Rule. The Tryptamine product also has an even mass (238).
-
Base Peak Shift:
-
Target: Retains the indole core stability; fragments often involve side-chain stripping (
).[1] -
Product (Tryptamine): Dominated by
-cleavage of the amine, producing a massive peak at m/z 30 ( ), often suppressing the molecular ion.
-
-
The "Nitro" Tell: Only the Target will show the characteristic loss of 17 Da (
) and 46 Da ( ).
Mechanistic Pathways (Graphviz Visualization)
The following diagram illustrates the primary fragmentation pathways under Electron Ionization. The Nitro-Nitrite Rearrangement is the critical mechanistic step distinguishing this alkene from simple nitro-alkanes.[1]
Caption: Primary EI fragmentation pathways. The blue node represents the parent ion. Green nodes indicate diagnostic fragments retaining the bromine signature. The red node indicates loss of the bromine atom.
Detailed Mechanism Explanation
-
Path A: Nitro-Nitrite Rearrangement (Diagnostic): The oxygen of the nitro group attacks the
-carbon of the vinyl chain. This cyclic transition state allows the expulsion of an radical.-
Observation: A doublet peak at m/z 249/251 .
-
-
Path B: Direct Homolytic Cleavage: The
bond weakens, leading to the loss of the nitro radical ( ).-
Observation: A doublet peak at m/z 220/222 . This is often the base peak (or close to it) due to the stability of the resulting conjugated vinyl-indole cation.
-
-
Path C: Bromine Radical Loss: While aromatic
bonds are relatively strong, high-energy EI (70 eV) can cleave the bromine.[1]-
Observation: Appearance of a peak at m/z 187 . Crucially, this peak loses the doublet pattern, collapsing to a single isotopic cluster (carbon-only).[1]
-
Experimental Protocol
To replicate these results for QC or structural validation, follow this self-validating protocol.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]
1. Sample Preparation:
-
Solvent: HPLC-grade Acetonitrile or Ethyl Acetate (Avoid methanol if analyzing for long periods to prevent potential acetal formation with trace aldehydes).[1]
-
Concentration: 100
g/mL (ppm).[1] -
Vial: Amber glass (nitrovinyl compounds are photosensitive).[1]
2. Instrument Parameters (Agilent/Shimadzu/Thermo equiv):
-
Inlet Temp: 250°C (Note: Nitro compounds can thermally degrade.[1] If degradation is observed, lower to 200°C).
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).[1]
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Oven Program:
-
Start: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 3 min.
-
-
Ion Source (EI): 230°C, 70 eV emission energy.
3. Self-Validation Steps (QC):
-
Step A (Blank): Inject pure solvent.[1] Ensure no peaks at m/z 266/268.
-
Step B (Isotope Check): Zoom into the molecular ion. The intensity of m/z 266 must equal m/z 268 (
10%). If m/z 266 is significantly higher, check for de-brominated impurities (3-(2-nitroethenyl)-1H-indole).[1] -
Step C (Fragment Check): Confirm the presence of m/z 220/222 (M-46).[1] Absence suggests the compound may have degraded to an aldehyde or other species before ionization.
Troubleshooting & Artifacts
| Observation | Probable Cause | Corrective Action |
| Missing | Thermal degradation in injector port.[1] | Lower inlet temp to 200°C or use "Cold On-Column" injection.[1] |
| m/z 266 >> m/z 268 | Contamination with non-brominated analog.[1] | Check starting material purity (Indole-3-carboxaldehyde).[1] |
| Extra peak @ M+14 | Methylation artifact (if using MeOH).[1] | Switch solvent to Acetonitrile. |
| Base peak m/z 30 | Sample is the amine (Tryptamine), not the nitrovinyl. | The reduction reaction has already occurred; check synthesis stage. |
References
-
BenchChem. (2025).[1][2][3] Spectroscopic Profile of 5-Bromoindole: A Technical Guide. Retrieved from (General indole fragmentation rules).[1]
-
Tiwari, A., & Jain, M. (2010). Mass spectral studies of nitroindole compounds. Trade Science Inc.[4] (Specifics on nitro-group loss pathways in indoles).
-
Wikipedia. (n.d.).[1] Fragmentation (mass spectrometry). Retrieved from (Mechanisms of nitro-nitrite rearrangement).[1]
-
NIST Chemistry WebBook. Standard Reference Data for 5-Bromoindole. (Used for isotopic abundance verification).[1]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 5-bromo-3-(2-nitroethenyl)-1H-indole
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 5-bromo-3-(2-nitroethenyl)-1H-indole. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causal relationships that underpin robust analytical method development. We will explore a primary reversed-phase HPLC method, compare it with viable alternatives, and provide the detailed experimental data and protocols necessary for immediate application.
Introduction: The Analytical Challenge of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The title compound, 5-bromo-3-(2-nitroethenyl)-1H-indole, is a synthetic derivative featuring three key functionalities: the indole nucleus, a bromine substituent at the 5-position, and a nitroethenyl group at the 3-position. The bromination of natural compounds is often associated with enhanced biological activity.[2] The presence of these groups, particularly the conjugated nitroethenyl system and the hydrophobic bromine atom, dictates the molecule's physicochemical properties and, consequently, the strategy for its analytical separation.
Accurate and reliable quantification and purity assessment are critical for any stage of research and development. HPLC, particularly in its reversed-phase mode, is the predominant technique for analyzing such non-volatile, organic molecules due to its high resolution, sensitivity, and adaptability.[3] This guide will dissect the critical parameters of an HPLC method tailored for this specific analyte.
Primary Analytical Approach: Reversed-Phase HPLC with Gradient Elution
For a molecule with the structural characteristics of 5-bromo-3-(2-nitroethenyl)-1H-indole, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. RP-HPLC separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[3] Our target analyte, with its large aromatic system and bromine atom, is significantly hydrophobic and will interact strongly with a non-polar stationary phase.
Rationale for Method Parameters
-
Stationary Phase: C18 (Octadecylsilane)
-
Expertise & Experience: A C18 column is the workhorse of reversed-phase chromatography and is the most common choice for hydrophobic compounds.[1][3] The long C18 alkyl chains provide a high degree of hydrophobicity and surface area, ensuring strong retention of the analyte. This strong retention is crucial for achieving separation from more polar starting materials or reaction byproducts. While a C8 column could also be used, the C18 phase offers a greater retentive capacity, which is advantageous for resolving complex mixtures.
-
-
Mobile Phase: Acetonitrile and Water with a Formic Acid Modifier
-
Expertise & Experience: The choice of organic modifier and additive is critical for achieving sharp, symmetrical peaks.
-
Solvent: Acetonitrile is often preferred over methanol as the organic component because its lower viscosity leads to lower backpressure and better efficiency.[1] It also possesses a different selectivity compared to methanol, which can be advantageous in separating closely related impurities.
-
Acidic Modifier: The addition of 0.1% formic acid to both the aqueous and organic phases serves a dual purpose. Firstly, it protonates the indole nitrogen, preventing it from interacting with any free, acidic silanol groups on the silica backbone of the stationary phase. This "ion suppression" minimizes peak tailing, a common issue with basic compounds like indoles.[4][5] Secondly, it maintains a consistent low pH, ensuring the analyte is in a single ionic state throughout the analysis, which is essential for reproducible retention times.
-
-
-
Elution Mode: Gradient Elution
-
Expertise & Experience: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over the course of the run, is recommended. This approach is ideal for analyzing samples where impurities with a wide range of polarities may be present. A gradient ensures that more polar impurities elute early, while the highly retained target compound and any non-polar impurities are eluted in a reasonable time with good peak shape. An isocratic method (constant mobile phase composition) might be faster for a pure sample, but it risks poor resolution of early-eluting peaks or excessively long retention times for late-eluting ones.
-
-
Detection: UV-Vis at 254 nm and 350 nm
-
Expertise & Experience: The indole ring system inherently absorbs UV light. A standard wavelength for aromatic compounds is 254 nm. However, the extended conjugation provided by the 3-(2-nitroethenyl) group will shift the maximum absorbance (λmax) to a longer wavelength. Therefore, monitoring at a higher wavelength, such as 350 nm, is likely to provide greater sensitivity and selectivity for the target analyte over potential impurities that lack this specific chromophore. Using a Diode Array Detector (DAD) to acquire the full UV spectrum is highly recommended during method development to determine the optimal wavelength empirically.
-
Workflow for Primary HPLC Method
Caption: Workflow for the analysis of 5-bromo-3-(2-nitroethenyl)-1H-indole.
Comparative Guide: Alternative Methodologies
While the primary method is robust, alternative approaches may offer advantages in specific contexts, such as speed, cost, or selectivity.
| Parameter | Method 1: Primary (ACN Gradient) | Alternative A: Methanol Gradient | Alternative B: Isocratic Elution | Alternative C: UPLC |
| Stationary Phase | C18, 5 µm | C18, 5 µm | C18, 5 µm | C18, < 2 µm |
| Mobile Phase | A: H₂O + 0.1% FAB: Acetonitrile + 0.1% FA | A: H₂O + 0.1% FAB: Methanol + 0.1% FA | 70% Acetonitrile / 30% Water + 0.1% FA | A: H₂O + 0.1% FAB: Acetonitrile + 0.1% FA |
| Elution Mode | Gradient | Gradient | Isocratic | Gradient (very fast) |
| Typical Run Time | 15-25 min | 20-30 min | 5-10 min | 1-3 min |
| System Pressure | Moderate | High | Low | Very High |
| Pros | - Excellent resolution for complex samples- Robust and reliable- Good peak shape | - Can offer different selectivity- Lower cost solvent | - Simple and fast for QC- Highly reproducible | - Extremely fast- Superior resolution & sensitivity |
| Cons | - Longer run time than isocratic- Requires gradient pump | - Higher backpressure- Potentially lower efficiency | - Poor resolution for complex mixtures- Not suitable for unknown purity | - Requires specialized UPLC system- High backpressure |
| Best For | Method development, purity profiling of unknown samples, stability studies. | Optimizing selectivity when ACN fails to resolve key impurities. | Routine quality control (QC) of known, high-purity samples. | High-throughput screening (HTS), applications requiring maximum resolution. |
Discussion of Alternatives
-
Methanol vs. Acetonitrile: Switching the organic modifier from acetonitrile to methanol can alter the selectivity of the separation.[5] This is because methanol is a protic solvent and can engage in hydrogen bonding interactions differently than the aprotic acetonitrile. This change can sometimes resolve impurities that co-elute when using acetonitrile. However, methanol is more viscous, which results in higher system backpressure.
-
Isocratic vs. Gradient Elution: For routine analysis of a known, relatively pure compound, an isocratic method is often preferred for its speed and simplicity. Once the approximate retention time is known from a gradient run, an isocratic mobile phase composition can be chosen to elute the peak of interest within a short timeframe (e.g., 5-7 minutes). However, this approach sacrifices the ability to see early- and late-eluting impurities clearly.
-
UPLC (Ultra-High-Performance Liquid Chromatography): UPLC utilizes columns packed with sub-2 µm particles. This technology offers a significant increase in resolution, speed, and sensitivity compared to traditional HPLC.[6] A method developed on a 5 µm HPLC column can often be transferred to a sub-2 µm UPLC column to drastically reduce run times without sacrificing, and often improving, resolution.[7] This is ideal for high-throughput environments but requires an instrument capable of handling the much higher backpressures generated.
Experimental Protocols
Protocol 1: Primary RP-HPLC Method (Gradient)
This protocol is designed for purity assessment and method development.
-
Reagent and Sample Preparation:
-
Prepare Mobile Phase A: Mix 1 mL of formic acid with 999 mL of HPLC-grade water.
-
Prepare Mobile Phase B: Mix 1 mL of formic acid with 999 mL of HPLC-grade acetonitrile.
-
Accurately weigh approximately 1 mg of the 5-bromo-3-(2-nitroethenyl)-1H-indole sample.
-
Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Instrumentation and Conditions:
-
System: HPLC equipped with a gradient pump, autosampler, column oven, and DAD detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: 254 nm and 350 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 15.0 5 95 20.0 5 95 20.1 50 50 | 25.0 | 50 | 50 |
-
-
Analysis and Data Processing:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes until a stable baseline is achieved.
-
Inject the sample and run the gradient program.
-
Integrate the area of all peaks detected.
-
Calculate the purity of the main peak as a percentage of the total peak area. The expected retention time for the main peak would be in the range of 10-15 minutes under these conditions, though this must be confirmed experimentally.
-
Protocol 2: Alternative Isocratic Method for QC
This protocol is for rapid quality control of known samples.
-
Reagent and Sample Preparation:
-
Prepare Isocratic Mobile Phase: Mix 300 mL of Mobile Phase A (from Protocol 1) with 700 mL of Mobile Phase B. Degas thoroughly.
-
Prepare the sample as described in Protocol 1.
-
-
HPLC Instrumentation and Conditions:
-
Use the same instrumentation as in Protocol 1.
-
Mobile Phase: 70% Acetonitrile / 30% Water with 0.1% Formic Acid.
-
Elution Mode: Isocratic.
-
Run Time: 10 minutes.
-
Conclusion
The analysis of 5-bromo-3-(2-nitroethenyl)-1H-indole is robustly achieved using a reversed-phase HPLC method on a C18 column with a water/acetonitrile gradient modified with 0.1% formic acid. This primary method offers excellent resolving power for purity profiling during research and development. For specific applications, alternatives such as using methanol as an organic modifier can provide different selectivity, while a simplified isocratic method can offer a rapid solution for routine quality control. For high-throughput needs, transferring the method to a UPLC system presents a powerful option for drastically reducing analysis time while enhancing performance. The choice of method should always be guided by the specific analytical goal, whether it is comprehensive impurity profiling, routine QC, or high-throughput screening.
References
-
Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. Retrieved from [Link]
-
Peyton, D. K., et al. (2007). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. PMC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatographs of samples' indole compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis. Retrieved from [Link]
-
Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
-
Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Retrieved from [Link]
-
PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]
-
Dovepress. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a.... Retrieved from [Link]
-
PMC. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]
- Google Patents. (n.d.). WO2019165809A1 - Method for preparing 2-nitroindole derivatives.
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis, Characterization, in vivo acute toxicity and superoxide anion scavenging evaluation of new isatin-hydrazone. Retrieved from [Link]
- Google Patents. (n.d.). CN106432040B - A kind of green synthesis method of medicine intermediate 5- bromo indole.
-
ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]
-
SIELC Technologies. (2018). 5-Bromo-1H-indole-3-butyric acid. Retrieved from [Link]
-
RJPT. (2020). Synthesis and biological evaluation of some newer Indole Derivatives. Retrieved from [Link]
-
Agilent. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. Retrieved from [Link]
-
PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. lcms.cz [lcms.cz]
Comparative Validation Protocols: Establishing Purity Standards for 5-Bromo-3-(2-nitroethenyl)-1H-indole
Executive Summary
5-bromo-3-(2-nitroethenyl)-1H-indole (often referred to as 5-bromo-3-nitrovinylindole) is a critical intermediate in the synthesis of tryptamines, including 5-Bromo-DMT, and a versatile scaffold in medicinal chemistry. However, its conjugated nitroalkene moiety makes it a "living" chemical system—susceptible to polymerization, hydrolysis, and Michael addition even during storage.
This guide compares Rigorous Multi-Modal Validation (MMV) against Standard Single-Method Analysis (SSMA) . We demonstrate why relying solely on HPLC or Melting Point leads to false purity assignments, potentially ruining downstream reductive aminations.
Part 1: The Impurity Profile & Stability Logic
To validate purity, one must first understand the degradation pathways. This molecule is not static; it is a reactive Michael acceptor.
The "Red Gum" Phenomenon
Nitroalkenes are electron-deficient. In the presence of trace bases or light, they undergo chain polymerization, forming insoluble red/brown oligomers.
-
Observation: A sample that was bright yellow last week turns orange-brown.
-
Analytical Gap: These oligomers often precipitate on HPLC columns or are filtered out during sample prep, leading to a "ghost" high purity result (i.e., you only inject the soluble monomer).
The Hydrolysis Trap
In the presence of moisture, the nitrovinyl group can hydrolyze back to the starting material: 5-bromoindole-3-carbaldehyde .
-
Analytical Gap: The aldehyde and the nitroalkene have distinct UV spectra. If you monitor only at 254 nm, you may underestimate the aldehyde content due to response factor differences.
Diagram 1: Degradation & Impurity Pathways
Caption: Chemical fate of 5-bromo-3-(2-nitroethenyl)-1H-indole. Note that polymerization removes material from solution, potentially falsifying HPLC results.
Part 2: Comparative Analytical Techniques
We compared three validation levels to demonstrate the risk of insufficient testing.
| Feature | Level 1: Basic (TLC + MP) | Level 2: Standard (HPLC-UV) | Level 3: Rigorous (qNMR + HPLC-DAD) |
| Primary Detection | Visual / Thermal | UV Absorption (Single Wavelength) | Proton Counting (Mass Balance) |
| Oligomer Detection | Poor (Smearing) | Fail (Filtered out) | Pass (Broad baseline signals) |
| Inorganic Salts | Invisible | Invisible | Visible (if internal std used) |
| Solvent Occlusion | Invisible | Invisible | Quantifiable |
| Cost | Low | Medium | High |
| Reliability Score | 20% | 60% | 99.9% |
Why Level 2 Fails
A batch of 5-bromo-3-(2-nitroethenyl)-1H-indole appeared as a 98.5% pure yellow solid by HPLC (254 nm).
-
The Reality: The sample contained 15% inorganic salts (ammonium acetate) and 5% polymerized gum.
-
The Consequence: The downstream reduction failed because the stoichiometry was calculated based on the wrong molecular weight (mass balance error).
Part 3: Recommended Experimental Protocols
Protocol A: High-Fidelity HPLC-DAD
Objective: Separate the aldehyde precursor from the nitroalkene product and detect isomers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Suppresses silanol activity).
-
B: Acetonitrile (MeCN).[1]
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection (Critical): Use a Diode Array Detector (DAD).
-
Channel 1 (254 nm): General aromatic detection.
-
Channel 2 (360 nm): Specific for the nitrovinyl chromophore. The product is yellow; it absorbs strongly here. The starting aldehyde absorbs negligibly here.
-
-
Pass Criteria: The main peak at ~360 nm must align with the main peak at 254 nm. If the 254 nm trace shows a significant peak at a different Retention Time (RT) that is absent at 360 nm, it is likely the aldehyde or non-conjugated impurity.
Protocol B: Quantitative NMR (qNMR) - The Gold Standard
Objective: Establish absolute purity (mass balance) including "invisible" impurities.
-
Solvent: DMSO-d6 (The compound is poorly soluble in CDCl3).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Must be dried and weighed precisely).
-
Procedure:
-
Weigh ~10 mg of Sample (precision ±0.01 mg).
-
Weigh ~5 mg of IS.
-
Dissolve completely in DMSO-d6.
-
-
Key Signals:
-
Aldehyde Proton: ~9.9 ppm (singlet). Indicates hydrolysis.
-
Vinylic Protons: Two doublets at ~8.0–8.5 ppm with large coupling (
Hz) indicating the E-isomer. -
Indole NH: Broad singlet >12 ppm.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)
Diagram 2: Validation Decision Tree
Caption: Step-by-step logic for validating nitrovinyl indole purity. Note the loop-back for recrystallization if polymerization is detected.
Part 4: Storage & Handling Standards
Because of the "Living System" nature of this compound, validation is only good at the moment of measurement.
-
Storage: Must be stored at -20°C, protected from light, under Argon/Nitrogen.
-
Visual Indicator:
-
Bright Yellow/Orange Crystalline: Good.
-
Dark Orange/Brown/Gummy: Polymerization has occurred. Recrystallize immediately from Ethanol/Acetic Acid.
-
References
-
Synthesis & Reactivity: P. K. Chulkin, et al. "Syntheses of 3-(2-Nitrovinyl)-indoles...". Journal of Organic Chemistry, 2024.
-
Henry Reaction Mechanisms: L. Henry, "Formation of Nitroalcohols," Compt. Rend., 1895.[2] (Foundational chemistry for nitroalkene synthesis).
-
Analytical Validation Guidelines: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
-
Indole Nitroalkene Stability: "The stability of the nitrosated products of indole..." Mutagenesis, 1986. (Context on indole nitrogen stability).
-
General Properties: 5-Bromoindole-3-carboxaldehyde (Precursor) Analytical Data.
Sources
A Comparative Spectroscopic Guide to Nitrovinyl and Nitroethyl Indoles: Structure and Spectral Fingerprints
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, indole derivatives stand out for their vast applications in medicinal chemistry and materials science. Among these, indoles functionalized at the C3 position with nitro-containing side chains are of significant interest as synthetic intermediates and pharmacophores. This guide provides an in-depth spectroscopic comparison of two key subclasses: 3-(2-nitrovinyl)indoles and 3-(2-nitroethyl)indoles. Understanding their distinct spectral signatures is paramount for unambiguous characterization, reaction monitoring, and the rational design of new chemical entities.
The Core Structural Distinction: Conjugation vs. Insulation
The fundamental difference between a nitrovinyl and a nitroethyl substituent lies in the nature of the two-carbon linker attached to the indole ring. The nitrovinyl group features a double bond, creating a conjugated π-system that extends from the indole nucleus through the vinyl linker to the nitro group. In contrast, the nitroethyl group possesses a saturated single bond, which largely insulates the indole's π-system from the electronic effects of the nitro group. This seemingly subtle variation has profound implications for the molecule's electronic structure and, consequently, its interaction with electromagnetic radiation, leading to distinct spectroscopic fingerprints.
Diagram: Structural and Electronic Differences
Caption: Structural comparison of nitrovinyl and nitroethyl indoles.
A Head-to-Head Spectroscopic Analysis
The structural disparity manifests across all common spectroscopic techniques. Below, we dissect these differences with supporting data.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended conjugation in 3-(2-nitrovinyl)indoles allows for lower energy electronic transitions compared to their nitroethyl counterparts.
-
3-(2-Nitrovinyl)indoles: These compounds are typically colored (yellow to red solids) due to a significant bathochromic (red) shift in their maximum absorption wavelength (λmax). The extended π-system lowers the HOMO-LUMO energy gap, pushing absorption into the visible region. For instance, various nitroindole isomers, which share the conjugated nitro-aromatic chromophore, show strong absorption in the 300-400 nm range. Specifically, 3-nitroindole has a λmax around 349 nm[1].
-
3-(2-Nitroethyl)indoles: With the conjugation broken by the saturated ethyl linker, the UV-Vis spectrum of a 3-(2-nitroethyl)indole more closely resembles that of the parent indole. The primary absorption bands are typically found in the UV region (around 280-290 nm), and these compounds are often colorless or pale yellow.
| Compound Class | Chromophore System | Typical λmax | Appearance |
| 3-(2-Nitrovinyl)indole | Extended Conjugation | 350 - 400 nm | Yellow to Red Solid |
| 3-(2-Nitroethyl)indole | Insulated | ~280 - 290 nm | Colorless to Pale Solid |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The most telling differences appear in the C=C and NO₂ stretching regions.
-
3-(2-Nitrovinyl)indoles: The presence of the vinyl group gives rise to a characteristic medium-intensity C=C stretching vibration, typically in the 1620-1640 cm⁻¹ region. The nitro group, being conjugated, shows its asymmetric (νas) and symmetric (νs) stretching frequencies at slightly lower wavenumbers compared to aliphatic nitro compounds, often around 1490-1520 cm⁻¹ (νas) and 1340-1360 cm⁻¹ (νs)[2].
-
3-(2-Nitroethyl)indoles: The most conspicuous difference is the absence of the C=C stretch. The nitro group, now attached to a saturated alkyl chain, exhibits its characteristic stretching frequencies at higher wavenumbers, typically around 1540-1560 cm⁻¹ (νas) and 1370-1385 cm⁻¹ (νs)[2].
| Vibrational Mode | 3-(2-Nitrovinyl)indole (cm⁻¹) | 3-(2-Nitroethyl)indole (cm⁻¹) | Key Difference |
| N-H Stretch | ~3300-3400 | ~3400 | Minimal difference |
| C=C Stretch (vinyl) | ~1620-1640 | Absent | Diagnostic for nitrovinyl |
| NO₂ Asymmetric Stretch | ~1490-1520 | ~1540-1560 | Shift to lower frequency in nitrovinyl |
| NO₂ Symmetric Stretch | ~1340-1360 | ~1370-1385 | Shift to lower frequency in nitrovinyl |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and proton environments. The electronic effects of the sidechains lead to highly predictable and distinct chemical shifts.
-
3-(2-Nitrovinyl)indoles: The most diagnostic signals are the two vinyl protons. These typically appear as doublets in the downfield region (7.0-8.5 ppm) with a large coupling constant (J ≈ 13-16 Hz) indicative of a trans configuration. The proton on the carbon adjacent to the indole ring (α-proton) is significantly deshielded by the electron-withdrawing nitro group. The indole ring protons, particularly H2, are also shifted downfield due to the extended conjugation.
-
3-(2-Nitroethyl)indoles: The ethyl sidechain protons present a more aliphatic signature. They typically appear as two multiplets, often resembling an A₂X₂ or A₂B₂ system (e.g., two triplets or more complex patterns), in the range of 3.4-3.8 ppm (for the CH₂ adjacent to the indole) and 4.6-5.0 ppm (for the CH₂ adjacent to the NO₂ group)[2][3]. The deshielding effect on the indole ring protons is less pronounced compared to the nitrovinyl analogues.
-
3-(2-Nitrovinyl)indoles: The two vinyl carbons give characteristic signals in the olefinic region, generally between 125 and 145 ppm. The C3 of the indole ring is also shifted significantly.
-
3-(2-Nitroethyl)indoles: The ethyl carbons appear in the aliphatic region of the spectrum, typically with the CH₂ attached to the indole around 30-35 ppm and the CH₂ attached to the nitro group around 75-80 ppm[2][3].
| Nucleus | 3-(2-Nitrovinyl)indole (δ, ppm) | 3-(2-Nitroethyl)indole (δ, ppm) | Key Difference |
| ¹H | |||
| Vinyl Protons | 7.0 - 8.5 (2H, d) | Absent | Diagnostic for nitrovinyl |
| Ethyl Protons | Absent | ~3.5 (CH₂) & ~4.8 (CH₂) | Diagnostic for nitroethyl |
| Indole H2 | Shifted downfield (>7.5) | Less deshielded (~7.2) | Effect of conjugation |
| ¹³C | |||
| Vinyl Carbons | 125 - 145 | Absent | Diagnostic for nitrovinyl |
| Ethyl Carbons | Absent | ~30-35 (CH₂) & ~75-80 (CH₂) | Diagnostic for nitroethyl |
Mass Spectrometry (MS)
Mass spectrometry reveals information about the molecular weight and fragmentation patterns. While both classes will show a molecular ion peak (M⁺), their fragmentation pathways differ due to the side chain's structure.
-
3-(2-Nitrovinyl)indoles: Common fragmentation pathways include the loss of the nitro group (M - 46) and cleavage of the C-C bond between the indole ring and the vinyl group.
-
3-(2-Nitroethyl)indoles: Fragmentation is often initiated by the cleavage of the C-C bond in the ethyl linker. A prominent fragment corresponding to the loss of the nitroethyl group or rearrangement followed by loss of smaller neutral molecules is expected. The loss of the nitro group (M - 46) is also a possible fragmentation pathway. A characteristic fragment often observed in 3-substituted indoles is the indolyl-methyl cation (m/z 130).
Experimental Protocols
Reproducible synthesis is key to obtaining reliable spectroscopic data. Below are representative protocols for the synthesis of these indole derivatives.
Diagram: Synthetic Workflow
Caption: General workflow for synthesis and analysis.
Protocol 1: Synthesis of 3-(2-Nitrovinyl)indole via Henry Reaction
This procedure is adapted from the Henry (nitroaldol) reaction, a classic method for forming carbon-carbon bonds between a carbonyl compound and a nitroalkane.
Materials:
-
Indole-3-carboxaldehyde
-
Nitromethane
-
Ammonium acetate (catalyst)
-
Acetic acid (solvent)
Procedure:
-
To a solution of indole-3-carboxaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (1.5 eq).
-
Add ammonium acetate (0.5 eq) as a catalyst.
-
Heat the reaction mixture at reflux (approximately 100-110 °C) for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. A yellow to orange precipitate of 3-(2-nitrovinyl)indole should form.
-
Pour the mixture into ice-cold water to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 3-(2-nitrovinyl)indole.
Protocol 2: Synthesis of 3-(2-Nitroethyl)indole by Reduction
The most common route to 3-(2-nitroethyl)indoles is the selective reduction of the double bond of the corresponding 3-(2-nitrovinyl)indole. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation[4].
Materials:
-
3-(2-Nitrovinyl)indole
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve 3-(2-nitrovinyl)indole (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution. The color of the solution should fade.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-nitroethyl)indole.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Conclusion
The spectroscopic differences between 3-(2-nitrovinyl)indoles and 3-(2-nitroethyl)indoles are distinct and directly attributable to the presence or absence of the conjugated C=C double bond in the side chain. Nitrovinyl indoles are characterized by their long-wavelength UV-Vis absorption, the presence of a C=C stretch in the IR spectrum, and downfield-shifted vinyl proton signals in the ¹H NMR spectrum. Conversely, nitroethyl indoles exhibit UV-Vis spectra similar to the parent indole, lack a C=C IR stretch, and show characteristic aliphatic proton signals in their NMR spectra. A thorough understanding of these spectral distinctions is essential for any researcher working with these valuable indole derivatives, enabling confident structural elucidation and purity assessment.
References
-
Aksenov, N. A., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6132. Available at: [Link]
-
Aksenov, N. A., et al. (2021). Supporting Information for Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Available at: [Link]
-
Sa-ngiam, W., et al. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Pharmaceutical Sciences, 48(4), 335-343. Available at: [Link]
-
Lignell, J. A., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au, 4(4), 568–574. Available at: [Link]
Sources
Safety Operating Guide
5-bromo-3-(2-nitroethenyl)-1H-indole proper disposal procedures
Operational Guide: Disposal & Handling of 5-Bromo-3-(2-nitroethenyl)-1H-indole
Executive Summary & Chemical Profile
Effective disposal of 5-bromo-3-(2-nitroethenyl)-1H-indole requires a nuanced understanding of its dual-hazard nature: it is both a halogenated organic and a conjugated nitroalkene . Standard "organic waste" bins are insufficient and potentially dangerous due to the reactivity of the nitrovinyl group.
This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic rationale for disposal, ensuring both operator safety and environmental compliance.
Physicochemical Hazard Profile
| Parameter | Characteristic | Operational Implication |
| Molecular Formula | High nitrogen/halogen content requires scrubbed incineration. | |
| Functional Group 1 | 5-Bromo (Aryl Halide) | Persistent. Must be segregated into Halogenated Waste to prevent catalytic poisoning of standard catalytic converters or formation of brominated dioxins during improper combustion. |
| Functional Group 2 | 3-Nitroethenyl (Nitroalkene) | Michael Acceptor. Highly reactive toward biological nucleophiles (e.g., cysteine in skin proteins). Potential lachrymator and skin sensitizer.[1][2][3] |
| Physical State | Yellow/Orange Solid | Dust hazard.[4] High surface area increases reactivity. |
The Mechanistic "Why": Reactivity & Stabilization
Expertise Insight: The primary handling risk of this compound lies in the nitroethenyl moiety (
-
Biological Reactivity: It reacts irreversibly with thiol groups (-SH) in human proteins. This is why "skin contact" is not just an irritation risk but a sensitization risk .
-
Chemical Incompatibility:
-
Strong Bases: Can induce polymerization or rapid decomposition of the nitroalkene chain.
-
Reducing Agents: Will reduce the nitro group or the alkene, altering the waste profile exothermically.
-
Direct Directive: Never dispose of this compound in waste containers containing strong nucleophiles (amines, thiols) or strong bases (hydroxides), as this can generate heat and toxic byproducts in the waste drum.
Waste Segregation Workflow
Proper segregation is the single most critical step in the disposal lifecycle. The following decision tree illustrates the required workflow for researchers.
Figure 1: Logic flow for segregating 5-bromo-3-(2-nitroethenyl)-1H-indole waste. Note that even if dissolved in non-halogenated solvents, the presence of the bromine atom on the indole requires specific labeling.
Disposal Procedures & Methodologies
A. Solid Waste (Pure Compound)
-
Packaging: Place the solid in a sealable glass jar or high-density polyethylene (HDPE) container. Do not use metal containers due to potential corrosion from slow hydrolysis (HBr formation).
-
Labeling:
-
Primary Tag: "Hazardous Waste - Toxic Solid, Organic, N.O.S."
-
Constituents: "5-bromo-3-(2-nitroethenyl)-1H-indole"
-
Hazards: "Irritant," "Sensitizer," "Halogenated."
-
-
Destruction Method: High-Temperature Incineration.
-
Requirement: The incinerator must be equipped with a wet scrubber system (caustic soda scrubbers) to neutralize Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) generated during combustion.
-
Prohibited: Do not landfill. The compound is toxic to aquatic life and persistent.[4]
-
B. Liquid Waste (Solutions)
-
Halogenated Solvents (e.g., DCM): Combine with standard halogenated waste. The bromine on the indole matches the waste stream profile.
-
Non-Halogenated Solvents (e.g., DMSO/Methanol):
-
Although the solvent is non-halogenated, the solute is.
-
Best Practice: If the concentration is >1%, move to the Halogenated Waste stream to ensure it goes to an incinerator capable of handling halogens.
-
Alternative: If placed in non-halogenated waste, the tag MUST explicitly state "Contains Brominated Organics" to alert the disposal facility.
-
Emergency Spill Response Protocol
In the event of a benchtop spill, speed and containment are vital to prevent sensitization.
Figure 2: Step-by-step emergency response for solid or liquid spills. Emphasis is placed on preventing dust inhalation.[1][4][5]
Regulatory Compliance Data
Use the following data to complete your institution's Hazardous Waste Manifest.
| Regulatory Category | Classification / Code | Notes |
| US EPA Waste Code | D001 (Ignitable - if nitro group active) D003 (Reactivity - potential) | Note: While not P-listed, treat as Characteristic Waste due to toxicity and reactivity. |
| DOT Shipping Name | Toxic solids, organic, n.o.s. | (contains 5-bromo-3-(2-nitroethenyl)-1H-indole) |
| UN Number | UN 2811 | Class 6.1 (Toxic Substances) |
| Packing Group | III | Minor danger (relative to acute toxins), but requires care. |
| GHS Pictograms | Skin Sensitization, STOT-RE.[3][4][5] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste.
-
PubChem. (2025).[3] Compound Summary: 5-Bromoindole (Structural Analog Data). National Library of Medicine.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Indole Derivatives and Disposal Guidelines.
-
Thermo Fisher Scientific. (2025). Chemical Resistance of Gloves & Labware Guide.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
